Apatinib (free base)
Description
BenchChem offers high-quality Apatinib (free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apatinib (free base) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
1218779-75-9; 811803-05-1 |
|---|---|
Molecular Formula |
C25H27N5O4S |
Molecular Weight |
493.58 |
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C24H23N5O.CH4O3S/c1-17-10-14-26-15-21(17)29-22-20(5-4-13-27-22)23(30)28-19-8-6-18(7-9-19)24(16-25)11-2-3-12-24;1-5(2,3)4/h4-10,13-15H,2-3,11-12H2,1H3,(H,27,29)(H,28,30);1H3,(H,2,3,4) |
InChI Key |
BDGPIQYIFFSTGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)C4(CCCC4)C#N.CS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Apatinib Free Base: Chemical Structure, Physicochemical Properties, and Mechanism of Action
Authored for Drug Development Professionals, Researchers, and Scientists
Introduction
Apatinib, also known under the synonym Rivoceranib and the development code YN968D1, is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI).[1][2] First synthesized by Advenchen Laboratories, it has been rigorously investigated and is now a significant agent in the landscape of targeted cancer therapy.[3] Clinically, its mesylate salt is approved for the treatment of advanced gastric adenocarcinoma, and it is under investigation for a variety of other solid tumors, including breast cancer, hepatocellular carcinoma, and non-small cell lung cancer.[1][3]
The therapeutic efficacy of Apatinib stems from its highly selective and potent inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] By targeting the formation of new blood vessels that tumors require for growth and metastasis, Apatinib exerts a powerful anti-neoplastic effect.[1][6] This guide provides a detailed technical overview of the Apatinib free base, focusing on its core chemical and physical properties, molecular mechanism of action, and essential experimental protocols for its handling and analysis in a research setting.
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
Apatinib's precise chemical identity is critical for regulatory documentation, literature searches, and procurement.
-
IUPAC Name: N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide[7]
-
SMILES: O=C(C1=CC=CN=C1NCC2=CC=NC=C2)NC3=CC=C(C4(C#N)CCCC4)C=C3[7]
Physicochemical Properties
Understanding the physicochemical properties of Apatinib free base is fundamental to designing robust experimental assays, developing stable formulations, and interpreting biological data.
Physical State and Appearance
Apatinib free base is a white to beige crystalline solid or powder at standard temperature and pressure.[6][8][9]
Solubility Profile
The solubility of Apatinib dictates its handling for both in vitro and in vivo studies. It is a hydrophobic molecule with poor aqueous solubility. For experimental purposes, organic solvents are required to prepare stock solutions.
-
Dimethyl Sulfoxide (DMSO): Highly soluble, with reported values of >49.4 mg/mL, 30 mg/mL, and ≥20 mg/mL.[2][6][9] DMSO is the solvent of choice for preparing high-concentration stock solutions for cell-based assays.
-
Dimethylformamide (DMF): Soluble at 30 mg/mL.[9]
-
Ethanol: Sparingly soluble at 1 mg/mL.[9]
-
Aqueous Buffers: Very poorly soluble. A solubility of 0.25 mg/mL is reported in a DMSO:PBS (pH 7.2) 1:3 mixture, highlighting that precipitation will occur upon significant dilution of a DMSO stock into aqueous media without additional solubilizing agents.[9]
Stability and Storage
Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: The powder should be stored in a dry, dark environment at -20°C for long-term stability (up to three years).[2][6]
-
In Solution: Stock solutions, typically in DMSO, are significantly less stable. They should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2] This precaution is vital as repeated temperature changes can lead to compound degradation and precipitation, affecting experimental reproducibility.
Spectral Characteristics
-
UV-Vis Spectroscopy: Apatinib exhibits ultraviolet absorption maxima (λmax) at 236, 261, and 345 nm, which can be utilized for quantification via spectrophotometry or HPLC-UV detection.[7][9]
Table 1: Summary of Physicochemical Properties of Apatinib Free Base
| Property | Value | Source(s) |
| CAS Number | 811803-05-1 | [6][7][9] |
| Molecular Formula | C₂₄H₂₃N₅O | [6][7][9] |
| Molecular Weight | 397.47 g/mol | [2][6] |
| Appearance | White to beige solid powder | [6][8] |
| Solubility in DMSO | ≥20 mg/mL | [2][6][9] |
| Solubility in Ethanol | 1 mg/mL | [9] |
| Storage (Solid) | -20°C, dry, dark | [2][6] |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) | [2] |
| UV λmax | 236, 261, 345 nm | [7][9] |
| Predicted pKa | 11.93 ± 0.70 | [6] |
| Predicted Boiling Point | 578.2 ± 50.0 °C | [6] |
Mechanism of Action: Selective VEGFR-2 Inhibition
Apatinib's therapeutic effect is rooted in its precise interaction with VEGFR-2, a receptor tyrosine kinase that plays a central role in angiogenesis.
Binding and Kinase Inhibition
Apatinib functions as an ATP-competitive inhibitor.[1] It selectively binds to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1][8] This binding action physically obstructs ATP from accessing the kinase, thereby preventing the autophosphorylation of the receptor that is essential for its activation.[4][10]
Downstream Signaling Blockade
Upon stimulation by its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, creating docking sites for various signaling molecules.[4][10] This initiates a cascade of downstream pathways critical for endothelial cell function. By preventing this initial phosphorylation event, Apatinib effectively blocks these downstream signals.[1][5] Key inhibited pathways include:
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival, proliferation, and growth.[5][8]
-
MAPK/ERK Pathway: Mediates cell proliferation and migration.[5][8][10]
-
PLC Pathway: Involved in regulating vascular permeability.[10]
The collective inhibition of these pathways results in a potent anti-angiogenic effect, suppressing the proliferation, migration, and tube formation of endothelial cells.[8][10] This ultimately deprives tumors of the blood supply necessary for their growth and survival.
Caption: Apatinib inhibits VEGFR-2 signaling by blocking ATP binding.
Kinase Selectivity Profile
A key attribute of an effective TKI is high selectivity for its intended target, which minimizes off-target side effects. Apatinib demonstrates exceptional selectivity for VEGFR-2. While it shows some activity against other kinases at higher concentrations, its potency against VEGFR-2 is paramount.
Table 2: Kinase Inhibitory Profile of Apatinib
| Kinase Target | IC₅₀ (nM) | Relative Potency | Source(s) |
| VEGFR-2 | 1 | Highest | [6][8] |
| Ret | 13 | ~13x less potent | [2][8] |
| c-Src | 53 | ~53x less potent | [6][8] |
| c-Kit | 429 | ~429x less potent | [2][6][8] |
| EGFR, Her-2, FGFR1 | >10,000 | Negligible | [2][6] |
This profile confirms that Apatinib's primary biological activity at therapeutic concentrations is mediated through the specific inhibition of VEGFR-2.[2][6]
Analytical and Experimental Protocols
The following protocols represent self-validating systems for the routine handling and analysis of Apatinib free base in a research environment. The causality behind each step is explained to ensure methodological robustness.
Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules like Apatinib. Its hydrophobic nature makes it well-suited for separation on a C18 stationary phase. The inclusion of a UV detector allows for quantification based on its known spectral properties.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water. Causality: TFA acts as an ion-pairing agent to sharpen peak shape for the basic nitrogen atoms in Apatinib.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Filter and degas both mobile phases prior to use to prevent pump blockages and baseline noise.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of Apatinib free base.
-
Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B (or pure DMSO if necessary, followed by dilution) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~50 µg/mL using the 50:50 mobile phase mixture. Causality: The working concentration must be within the linear range of the UV detector to ensure accurate quantification.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 345 nm (one of its λmax values).[9]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration). Causality: A gradient is used to effectively elute the nonpolar Apatinib while separating it from more polar impurities.
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate purity as (Area of Apatinib Peak / Total Area of All Peaks) x 100%.
-
Caption: Workflow for Apatinib purity analysis via RP-HPLC.
Protocol: Preparation of Stock Solutions for In Vitro Assays
Rationale: Preparing a concentrated, stable, and sterile stock solution is the most critical first step for any cell-based or biochemical assay. DMSO is the universal solvent for this purpose due to Apatinib's high solubility and its general compatibility with cell culture at low final concentrations (<0.5% v/v).
Methodology:
-
Aseptic Technique: Perform all steps in a sterile biosafety cabinet to prevent microbial contamination of the stock solution.
-
Weighing: On a calibrated analytical balance, weigh out 3.97 mg of Apatinib free base into a sterile, conical microcentrifuge tube. Causality: Weighing a precise amount allows for the creation of an exact 10 mM stock solution (MW = 397.47 g/mol ).
-
Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex vigorously for 2-3 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear. Causality: Complete dissolution is mandatory; undissolved particulates will lead to inaccurate concentrations and flawed experimental results.
-
Sterilization (Optional but Recommended): Filter the 10 mM stock solution through a 0.22 µm sterile syringe filter (PTFE membrane is recommended for organic solvents) into a new sterile tube. This ensures the removal of any potential microbial contaminants or particulates.
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, sterile cryovials (e.g., 20 µL aliquots). Causality: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which degrades the compound and introduces water condensation.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Store immediately at -80°C.
-
Conclusion
Apatinib free base is a well-characterized small molecule with a distinct chemical structure and a highly specific pharmacological profile. Its identity as a potent VEGFR-2 inhibitor is supported by extensive data on its binding affinity, kinase selectivity, and its functional impact on angiogenesis-driven signaling pathways. For researchers, a thorough understanding of its physicochemical properties—particularly its solubility and stability—is paramount for the execution of reliable and reproducible experiments. The protocols outlined in this guide provide a validated framework for the analytical assessment and practical handling of Apatinib, ensuring its integrity as a critical tool in oncological research and drug development.
References
-
Li, J., Zhao, X., Chen, L., Guo, H., Lv, F., Jia, K., Yv, K., & Wang, F. (2022). Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies. Frontiers in Pharmacology, 13, 834645. [Link]
-
You, G., Yuan, Z., Dai, J., & Wang, Z. (2015). Apatinib for molecular targeted therapy in tumor. OncoTargets and Therapy, 8, 3639–3643. [Link]
-
Fan, M., Zhang, Y., Dai, X., Liu, Y., Zhang, Y., & Zhang, J. (2021). Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib. Frontiers in Pharmacology, 12, 761184. [Link]
-
Geng, J., Fan, J., Dai, B., Li, X., Fu, H., & Xu, W. (2018). Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma. Molecular Medicine Reports, 18(5), 4587–4594. [Link]
-
Rivoceranib Mesylate | C25H27N5O4S | CID 45139106. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Apatinib. (2023, December 29). In Wikipedia. [Link]
Sources
- 1. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Apatinib - Wikipedia [en.wikipedia.org]
- 4. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apatinib | 811803-05-1 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Apatinib | CAS 811803-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Physicochemical Differences Between Apatinib Free Base and Apatinib Mesylate for Drug Development Professionals
Foreword: The Critical Role of Salt Selection in Kinase Inhibitor Development
In the realm of targeted cancer therapies, the journey from a potent active pharmaceutical ingredient (API) to a clinically effective and commercially viable drug product is fraught with scientific and technical challenges. The intrinsic physicochemical properties of the API are paramount to this journey, dictating its solubility, stability, manufacturability, and ultimately, its bioavailability. Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, stands as a compelling case study in the strategic importance of salt formation. While the free base form of Apatinib possesses the desired pharmacological activity, its suboptimal physicochemical characteristics necessitate the exploration of salt forms to unlock its full therapeutic potential. This guide provides an in-depth technical exploration of the physicochemical disparities between Apatinib free base and its mesylate salt, offering researchers, scientists, and drug development professionals a comprehensive understanding of the implications of this crucial formulation decision.
Apatinib: A Molecular Overview
Apatinib is a potent tyrosine kinase inhibitor that selectively targets VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] By blocking the ATP binding site of VEGFR-2, Apatinib inhibits downstream signaling pathways, leading to a reduction in tumor-associated neovascularization.[2]
| Property | Apatinib Free Base | Apatinib Mesylate |
| Chemical Name | N-[4-(1-cyanocyclopentyl)phenyl]-2-((pyridin-4-ylmethyl)amino)nicotinamide | N-[4-(1-cyanocyclopentyl)phenyl]-2-((pyridin-4-ylmethyl)amino)nicotinamide methanesulfonate |
| Molecular Formula | C₂₄H₂₃N₅O | C₂₅H₂₇N₅O₄S |
| Molecular Weight | 397.48 g/mol [3] | 493.58 g/mol [4] |
| CAS Number | 811803-05-1[3] | 1218779-75-9[4] |
Apatinib is a dibasic compound with two reported pKa values of 6.60 and 5.31, indicating that it has two sites that can be protonated to form a salt.[5] This characteristic is fundamental to the strategy of forming salts to enhance its physicochemical properties.
The Physicochemical Landscape: A Comparative Analysis
The decision to develop a salt form of an API is driven by the need to overcome limitations of the free form. In the case of Apatinib, the mesylate salt was developed to improve upon the properties of the free base. However, as we will explore, this choice is not without its own set of challenges.
Solubility: A Tale of Two Forms
Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs like Apatinib, poor aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract and, consequently, low and variable absorption.
Apatinib Free Base: The free form of Apatinib is characterized by poor aqueous solubility.[6] It is sparingly soluble in aqueous buffers and ethanol (~1 mg/mL).[7][8] However, it exhibits good solubility in organic solvents such as DMSO and DMF (approximately 30 mg/mL).[7][8] This lipophilic nature, while beneficial for cell permeability, presents a significant hurdle for oral formulation.
Apatinib Mesylate: The formation of the mesylate salt is a common strategy to enhance the aqueous solubility of basic drugs.[9] Apatinib mesylate demonstrates significantly improved aqueous solubility compared to the free base, with reported values of >10 mg/mL in water.[10] However, a crucial caveat exists: the mesylate salt is reported to be unstable in aqueous solutions, where it can dissociate back to the poorly soluble free base.[6] This phenomenon, known as disproportionation, can negate the solubility advantage of the salt form, particularly in the neutral pH environment of the intestines.
| Solvent | Apatinib Free Base Solubility | Apatinib Mesylate Solubility |
| Water/Aqueous Buffer | Sparingly soluble (~0.25 mg/mL in 1:1 DMSO:PBS pH 7.2)[7] | > 10 mg/mL (with potential for disproportionation)[6][10] |
| DMSO | ~30 mg/mL[7][8] | ~22 mg/mL[10] |
| Ethanol | ~1 mg/mL[8] | < 1 mg/mL[10] |
Stability: A Balancing Act
The chemical and physical stability of an API is paramount for ensuring its quality, safety, and efficacy throughout its shelf life.
Apatinib Free Base: While specific, direct comparative stability data is not extensively published, the focus on developing salt forms suggests that the free base may have stability limitations that can be improved upon.
Apatinib Mesylate: The improved solubility of the mesylate salt comes at a cost to its stability. As mentioned, it is prone to disproportionation in aqueous media.[6] Furthermore, studies on alternative solid forms of Apatinib suggest that the mesylate salt also exhibits challenges related to hygroscopicity (the tendency to absorb moisture from the air) and thermostability.[11] These instabilities can lead to changes in the physical form of the API, impacting its dissolution rate and potentially its bioavailability.
Solid-State Properties: Polymorphism and Crystal Form
The solid-state properties of an API, including its crystal form (polymorphism) and morphology, can significantly influence its physicochemical characteristics.
Experimental Protocols for Physicochemical Characterization
To rigorously assess the physicochemical differences between Apatinib free base and Apatinib mesylate, a suite of analytical techniques must be employed. The following are detailed, step-by-step methodologies for key experiments.
Equilibrium Solubility Determination
Objective: To quantitatively determine and compare the equilibrium solubility of Apatinib free base and Apatinib mesylate in various aqueous and organic solvents.
Methodology:
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract, as well as relevant organic solvents (e.g., ethanol, DMSO).
-
Sample Addition: Add an excess amount of the test compound (Apatinib free base or Apatinib mesylate) to a known volume of each solvent in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL for each compound in each solvent.
Dissolution Rate Assessment
Objective: To compare the intrinsic dissolution rates of Apatinib free base and Apatinib mesylate.
Methodology (USP Rotating Disk Method):
-
Compact Preparation: Prepare a compact of the pure API by compressing a known amount of the powder in a die at a specific pressure.
-
Apparatus Setup: Mount the die in a holder so that only one surface of the compact is exposed to the dissolution medium.
-
Dissolution Test: Immerse the rotating disk apparatus in a vessel containing a known volume of dissolution medium (e.g., simulated gastric or intestinal fluid) maintained at a constant temperature (37°C).
-
Sample Collection: Rotate the disk at a constant speed (e.g., 100 rpm) and collect samples from the dissolution medium at predetermined time intervals.
-
Analysis: Analyze the concentration of the dissolved drug in each sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.
Solid-State Characterization
Objective: To investigate and compare the solid-state properties, including crystallinity and thermal behavior, of Apatinib free base and Apatinib mesylate.
Methodologies:
-
Powder X-ray Diffraction (PXRD):
-
Sample Preparation: Gently pack a small amount of the powder sample onto a sample holder.
-
Data Acquisition: Analyze the sample using a PXRD instrument over a defined 2θ range (e.g., 2° to 40°).
-
Data Analysis: Compare the resulting diffractograms. Crystalline materials will produce sharp peaks, while amorphous materials will show a broad halo. Different peak patterns indicate different crystal forms (polymorphs).
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range in a DSC instrument.
-
Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endotherm), crystallization (exotherm), and glass transitions. The melting point and enthalpy of fusion can provide information about the purity and crystallinity of the sample.
-
Hygroscopicity Assessment
Objective: To evaluate the moisture sorption and desorption characteristics of Apatinib free base and Apatinib mesylate.
Methodology (Dynamic Vapor Sorption - DVS):
-
Sample Preparation: Place a known amount of the sample in the DVS instrument.
-
Equilibration: Equilibrate the sample at a low relative humidity (RH), typically <1% RH.
-
Sorption/Desorption Cycle: Subject the sample to a programmed cycle of increasing and decreasing RH steps (e.g., 0% to 90% RH and back down to 0% RH in 10% increments).
-
Data Acquisition: The DVS instrument continuously measures the change in mass of the sample as a function of RH and time.
-
Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. The shape of the isotherm and the magnitude of moisture uptake provide a quantitative measure of the material's hygroscopicity.
Visualizing the Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of the salt formation process and the analytical workflow.
Caption: The conversion of Apatinib free base to its mesylate salt to improve solubility for oral formulation.
Caption: Workflow for the comparative physicochemical analysis of Apatinib free base and Apatinib mesylate.
Conclusion: A Strategic Perspective for Drug Developers
The choice between Apatinib free base and Apatinib mesylate is a nuanced decision that extends beyond a simple consideration of aqueous solubility. While the mesylate salt offers a significant advantage in this regard, its inherent instability in aqueous environments, along with potential hygroscopicity and thermostability issues, presents a new set of formulation challenges. The potential for disproportionation of the mesylate salt back to the poorly soluble free base in the gastrointestinal tract could compromise the anticipated bioavailability enhancement.
This in-depth technical guide underscores the necessity of a comprehensive physicochemical characterization of both the free form and the salt form of an API. For drug development professionals working with Apatinib and other kinase inhibitors, a thorough understanding of these differences is not merely academic; it is a prerequisite for the rational design of a robust and effective oral dosage form. The insights gained from such comparative studies, utilizing the experimental protocols detailed herein, will empower scientists to anticipate and mitigate potential development hurdles, ultimately accelerating the delivery of life-saving therapies to patients. The exploration of alternative solid forms, such as cocrystals, as has been done for Apatinib, further exemplifies the ongoing quest for the optimal solid form that balances solubility, stability, and manufacturability.
References
- Gong, Y., et al. (2018). Stable Cocrystals and Salts of the Antineoplastic Drug Apatinib with Improved Solubility in Aqueous Solution. Crystal Growth & Design, 18(8), 4535-4545.
-
ResearchGate. (n.d.). Stable Cocrystals and Salts of the Antineoplastic Drug Apatinib with Improved Solubility in the Aqueous Solution. Retrieved from [Link]
- Ding, J., et al. (2018). A novel long-sustaining system of apatinib for long-term inhibition of hepatocellular carcinoma. International Journal of Nanomedicine, 13, 8077-8091.
-
ResearchGate. (n.d.). A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficacy and Safety of Apatinib in the Treatment of Chemotherapy-Refractory Metastatic Colorectal Cancer: A Systematic Review. Retrieved from [Link]
- Li, H., et al. (2021). Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib. Frontiers in Pharmacology, 12, 764825.
-
PubChem. (n.d.). Rivoceranib Mesylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Apatinib. Retrieved from [Link]
- Lu, W., et al. (2020). Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies. Frontiers in Oncology, 10, 563203.
Sources
- 1. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Apatinib | CAS 811803-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. dovepress.com [dovepress.com]
- 10. Apatinib mesylate | VEGFR inhibitor | CAS 1218779-75-9 | Buy Apatinib mesylate from Supplier InvivoChem [invivochem.com]
- 11. pubs.acs.org [pubs.acs.org]
VEGFR-2 Binding Affinity of Apatinib Free Base: A Technical Guide
Executive Summary
Apatinib (Rivoceranib, YN968D1) is a highly selective, small-molecule tyrosine kinase inhibitor (TKI) that targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR). While clinically administered as a mesylate salt to improve bioavailability, the free base (MW: 397.48 g/mol ) represents the pharmacologically active moiety that interacts with the kinase domain.
This guide details the binding kinetics, structural mechanism, and experimental protocols for assessing Apatinib free base affinity. It is designed for researchers requiring high-precision data for lead optimization or competitive binding assays.
Part 1: Molecular Mechanism & Structural Basis
Binding Mode and Interaction
Apatinib functions as a Type II competitive inhibitor .[1] Unlike Type I inhibitors that bind solely to the active "DFG-in" conformation, Apatinib occupies the ATP-binding pocket and extends into the adjacent hydrophobic allosteric pocket, stabilizing the inactive "DFG-out" conformation.
-
Primary Target: Intracellular tyrosine kinase domain of VEGFR-2.
-
Key Interaction Residues:
-
Hinge Region: The pyridine nitrogen of Apatinib forms a critical hydrogen bond with Cys919 in the kinase hinge region.
-
DFG Motif: The compound interacts with the Asp-Phe-Gly (DFG) motif (specifically Asp1046 ), preventing the activation loop from adopting the conformation required for ATP phosphate transfer.
-
Hydrophobic Pocket: The lipophilic moieties (cyanocyclopentyl group) exploit the hydrophobic back pocket created by the "DFG-out" flip.
-
Signaling Pathway Blockade
The following Graphviz diagram illustrates the specific node in the VEGF signaling cascade where Apatinib exerts its inhibitory pressure.
Caption: Apatinib competitively blocks ATP binding at the VEGFR-2 intracellular domain, preventing autophosphorylation and downstream signaling.[2][3]
Part 2: Quantitative Binding Kinetics
The binding affinity of Apatinib is characterized by its exceptionally low
Primary Affinity Profile
| Target Kinase | IC50 (nM) | Selectivity Ratio (vs. VEGFR-2) | Clinical Relevance |
| VEGFR-2 (KDR) | 1.0 - 2.0 | 1x (Reference) | Primary Angiogenesis Blockade |
| RET | ~13 | ~10x | Thyroid Cancer / NSCLC fusions |
| c-Src | ~53 | ~50x | Metastasis / Invasion |
| c-Kit | ~429 | ~400x | GIST (Secondary target) |
| VEGFR-1 (Flt-1) | ~70 | ~70x | Lower affinity than VEGFR-2 |
| EGFR | > 10,000 | > 10,000x | No significant inhibition |
| HER-2 | > 10,000 | > 10,000x | No significant inhibition |
Note: Data compiled from Tian et al. (2011) and subsequent pharmacological reviews.
Free Base vs. Mesylate Salt in Assays
-
Apatinib Mesylate (MW 493.58): Highly water-soluble. Used in clinical oral formulations.[4][5][6]
-
Apatinib Free Base (MW 397.48): Lipophilic (LogP ~3.4). Must be dissolved in 100% DMSO for in vitro assays.
-
Stoichiometry: When calculating molarity for
determination, ensure you use the MW of the specific form you are weighing. The binding constant ( or ) reflects the free base interaction once the salt dissociates in the buffer.
Part 3: Experimental Methodologies
To replicate the binding affinity data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended. These are superior to radiometric assays for high-throughput screening.
Reagent Preparation (Critical Step)
-
Stock Solution: Dissolve Apatinib Free Base in 100% DMSO to a concentration of 10 mM.
-
Validation: Solution must be clear. If cloudy, sonicate for 30 seconds.
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.-
Note: Fresh DTT is mandatory for kinase activity preservation.
-
Kinase Assay Workflow
Caption: Standardized HTRF workflow for determining Apatinib IC50 against VEGFR-2.
Step-by-Step Protocol
-
Enzyme Mix: Dilute recombinant human VEGFR-2 (catalytic domain) in Assay Buffer to 0.1 ng/µL.
-
Substrate: Use a biotinylated poly-Glu-Tyr (4:1) peptide substrate.[4]
-
Compound Addition:
-
Add 5 µL of Apatinib (serial dilutions from 10 µM down to 0.1 nM) to the plate.
-
Include a DMSO-only control (0% inhibition) and a Staurosporine control (100% inhibition).
-
-
Reaction Start: Add 5 µL of ATP (at
concentration, typically 10 µM) to initiate the reaction. -
Incubation: Incubate for 60 minutes at room temperature (25°C).
-
Detection: Add detection reagents (Europium-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).
-
Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).
-
Calculation: Fit data to a sigmoidal dose-response equation:
Part 4: Comparative Selectivity & Safety
Apatinib's safety profile is directly linked to its selectivity. Unlike multi-kinase inhibitors (e.g., Sunitinib) that hit PDGFR and CSF-1R with high potency, Apatinib is relatively "clean," focusing heavily on VEGFR-2.
| Inhibitor | VEGFR-2 IC50 | c-Kit IC50 | Selectivity Profile |
| Apatinib | 1 nM | 429 nM | High Specificity (Angiogenesis focused) |
| Sunitinib | 10 nM | 10 nM | Broad Spectrum (Higher toxicity risk) |
| Sorafenib | 90 nM | 68 nM | Moderate Specificity |
Implication: The high selectivity for VEGFR-2 over c-Kit and PDGFR reduces the incidence of myelosuppression often seen with broader TKIs, though hypertension (a direct on-target effect of VEGFR-2 inhibition) remains a common side effect.
References
-
Tian, S., et al. (2011). "YN968D1 is a novel and selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase with potent activity in vitro and in vivo."[4][7] Cancer Science, 102(7), 1374–1380.[4][7] [Link]
-
Scott, A. J., et al. (2015). "Apatinib: a novel oral anti-angiogenic agent for gastric cancer." Journal of Hematology & Oncology, 8, 125. [Link]
-
Li, J., et al. (2013). "Randomized, Double-Blind, Placebo-Controlled Phase III Trial of Apatinib in Patients With Chemotherapy-Refractory Advanced or Metastatic Adenocarcinoma of the Stomach or Gastroesophageal Junction." Journal of Clinical Oncology, 34(13), 1448-1454. [Link]
-
RCSB Protein Data Bank. "Crystal structure of VEGFR2 in complex with inhibitors (Reference for Homology)." RCSB PDB. [Link][8]
Sources
- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Low-dose apatinib optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
solubility profile of Apatinib free base in organic solvents
The Solubility Profile of Apatinib Free Base in Organic Solvents: A Technical Guide for Process Optimization
Executive Summary
Apatinib Free Base (Rivoceranib; CAS: 811803-05-1) serves as the critical lipophilic precursor to the marketed mesylate salt. Unlike its salt form, the free base exhibits a distinct solubility profile characterized by high solubility in dipolar aprotic solvents (DMSO, DMF) and limited solubility in protic polar solvents (Ethanol, Methanol) at ambient temperatures.
This guide provides a technical analysis of this profile, focusing on its implications for process purification and crystallization . It synthesizes available physicochemical data with standard thermodynamic characterization protocols, offering a roadmap for researchers to optimize yield and purity during the final synthetic steps.
Physicochemical Context & Solubility Landscape
Understanding the solubility of Apatinib Free Base requires analyzing its molecular architecture. It is a tyrosine kinase inhibitor (TKI) with a rigid pyridine-carboxamide scaffold and a lipophilic cyanocyclopentyl moiety.
Key Physicochemical Parameters:
-
Molecular Weight: 397.48 g/mol [1]
-
Melting Point: 158–160 °C (Crystalline Solid)
-
LogP (Predicted): ~3.5–4.2 (Highly Lipophilic)
-
pKa: Basic nitrogen on the pyridine ring (approx. pKa ~5–6), rendering it ionizable in acidic media but neutral in organic solvents.
Reference Solubility Data (Ambient Temperature ~25°C)
Data synthesized from MSDS, patent literature (CN108467360B), and supplier technical sheets (MedKoo, Cayman).
| Solvent Category | Solvent | Solubility (mg/mL) | Classification | Process Utility |
| Dipolar Aprotic | DMSO | 54.5 | High | Stock solutions, Screenings |
| DMF | 30.0 | High | Reaction Solvent | |
| Polar Protic | Ethanol | ~1.0 | Low (Anti-solvent) | Recrystallization (Critical) |
| Methanol | < 2.0 | Low | Wash Solvent | |
| Water | < 0.01 | Insoluble | Anti-solvent / Wash | |
| Binary Systems | DMSO:PBS (1:3) | 0.3 | Very Low | Biological Assays |
| Corn Oil | ~1.3 | Low | Lipid formulations |
Technical Insight: The stark contrast between DMSO (>50 mg/mL) and Ethanol (~1 mg/mL) identifies Ethanol as the ideal cooling crystallization solvent . The molecule dissolves at reflux temperatures (approx. 78°C) but precipitates upon cooling, maximizing recovery yield while rejecting impurities.
Process Implications: The Ethanol Recrystallization Workflow
The solubility differential in ethanol is the thermodynamic driver for the industrial purification of Apatinib Free Base. The following workflow describes the purification logic derived from process patents.
Diagram 1: Solubility-Driven Purification Workflow
This diagram illustrates the temperature-dependent solubility exploitation used to purify crude Apatinib.
Caption: Temperature-swing crystallization workflow utilizing the steep solubility curve of Apatinib in Ethanol.
Experimental Methodology: Determining Thermodynamic Parameters
For solvents where specific data is absent (e.g., Acetone, Ethyl Acetate, Toluene), researchers must generate empirical solubility curves. Do not rely on single-point determinations; thermodynamic modeling requires multi-temperature data.
Protocol: Shake-Flask Method with HPLC Detection
Objective: Determine the saturation solubility (
Reagents:
-
HPLC Grade Solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile)
Step-by-Step Workflow:
-
Preparation: Add excess Apatinib Free Base to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir continuously at the set temperature (e.g., 25°C) for 24–48 hours .
-
Validation: Check for the presence of solid phase visually. If clear, add more solid.
-
-
Sampling: Stop stirring and allow phases to settle for 1 hour.
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Dilution: Immediately dilute the aliquot with the HPLC mobile phase (typically Methanol/Water) to ensure the solute remains in solution.
-
Quantification: Analyze via HPLC-UV (Detection: 261 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid (Gradient or Isocratic ~60:40).
-
Thermodynamic Modeling (The Apelblat Equation)
Once experimental data (
- : Mole fraction solubility.[4]
- : Absolute temperature (K).[5][6]
-
: Empirical model parameters derived via multivariate regression.
-
Interpretation: If
is positive and significant, the dissolution is endothermic (solubility increases with T), which is expected for Apatinib in ethanol.
-
Critical Analysis: Solvent Selection for Formulation vs. Synthesis
The solubility profile dictates the solvent's role. Apatinib Free Base presents a dichotomy:
-
Synthesis & Purification (Protic Solvents):
-
Ethanol/Isopropanol: Used as anti-solvents or recrystallization solvents. Their low capacity at room temperature forces the drug out of solution, ensuring high recovery.
-
-
Formulation & Biological Testing (Aprotic Solvents):
-
DMSO/PEG400: Used to overcome the intrinsic lipophilicity.
-
Caution: In biological assays, Apatinib free base dissolved in DMSO must be diluted carefully into aqueous buffers. Rapid precipitation ("crashing out") occurs if the DMSO concentration drops below 1-5% without surfactants, leading to false negatives in IC50 assays.
-
Diagram 2: Solvent Selection Decision Tree
Caption: Strategic solvent selection based on the operational phase of drug development.
References
- Google Patents. (2018). CN108467360B: Preparation method and intermediate of Apatinib. (Describes Ethanol recrystallization protocol).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11315474, Apatinib. Retrieved from [Link]
Sources
The Definitive Guide to the Crystal Structure Analysis of Apatinib Free Base: A Methodological Blueprint
Foreword: Unlocking the Solid-State Secrets of Apatinib
Apatinib, a potent tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology, primarily targeting the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] Its efficacy and bioavailability are intrinsically linked to its solid-state properties, governed by the precise three-dimensional arrangement of its molecules in the crystal lattice. While extensive research has elucidated the crystal structures of Apatinib mesylate salts, a comprehensive, publicly available analysis of the Apatinib free base crystal structure remains elusive.[3]
This technical guide, therefore, serves as a methodological blueprint for researchers, scientists, and drug development professionals. It provides a rigorous, step-by-step framework for the crystal structure analysis of Apatinib free base. Drawing upon established principles of crystallography and leveraging the published data on Apatinib mesylate as a practical case study, this document offers not just a protocol, but a deeper understanding of the causality behind experimental choices in the pursuit of crystallographic elucidation.
The Imperative of Crystal Structure Analysis in Drug Development
The crystalline form of an active pharmaceutical ingredient (API) is a critical quality attribute that influences a cascade of vital properties, including:
-
Solubility and Dissolution Rate: The arrangement of molecules in a crystal lattice dictates the energy required to break them apart, directly impacting how readily the drug dissolves.
-
Stability: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to variations in physical and chemical stability.
-
Bioavailability: The rate and extent of drug absorption are directly influenced by its solubility and dissolution characteristics.
-
Manufacturability: Crystal habit and mechanical properties affect powder flow, compaction, and ultimately, the formulation of the final dosage form.
For Apatinib, a molecule with known salt forms and the potential for polymorphism, a thorough understanding of the free base's crystal structure is paramount for ensuring consistent product quality and therapeutic performance.
A Strategic Approach to Crystallization of Apatinib Free Base
The journey to a crystal structure begins with the growth of high-quality single crystals suitable for X-ray diffraction. The choice of crystallization method is guided by the physicochemical properties of Apatinib free base.
Physicochemical Properties of Apatinib
| Property | Value/Information | Source |
| Molecular Formula | C24H23N5O | [4] |
| Molecular Weight | 397.48 g/mol | [4] |
| Form | Free Base | [5][6] |
| Solubility | Insoluble in water | [7] |
Given its poor water solubility, crystallization strategies must employ organic solvents or solvent systems in which Apatinib exhibits moderate solubility.
Experimental Protocols for Crystallization
The following are proven methods for the crystallization of small organic molecules like Apatinib:
a) Slow Evaporation:
-
Rationale: This is often the simplest and most effective starting point. By slowly removing the solvent, the solution becomes supersaturated, promoting nucleation and crystal growth.
-
Protocol:
-
Prepare a saturated or near-saturated solution of Apatinib free base in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
b) Solvent Diffusion (Vapor Diffusion):
-
Rationale: This technique is ideal for compounds that are highly soluble in one solvent but insoluble in another. A gradual change in solvent composition induces crystallization.
-
Protocol:
-
Dissolve Apatinib free base in a small amount of a "good" solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent, e.g., water, diethyl ether, or hexane) in which Apatinib is insoluble.
-
The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of Apatinib and promoting crystal formation.
-
c) Cooling Crystallization:
-
Rationale: This method is effective if the solubility of Apatinib free base is significantly temperature-dependent.
-
Protocol:
-
Prepare a saturated solution of Apatinib free base in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. A programmable thermostat can be used to control the cooling rate, which can be critical for obtaining high-quality crystals.
-
The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the atomic arrangement within the crystal.
The SC-XRD Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol for SC-XRD
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
-
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with a source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.
-
The diffraction pattern (a series of spots of varying intensity) is recorded.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial atomic model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
Complementary Solid-State Characterization Techniques
While SC-XRD provides the definitive crystal structure, a comprehensive analysis of a new solid form involves a suite of complementary techniques.
Powder X-ray Diffraction (PXRD)
-
Purpose: To provide a unique "fingerprint" of the crystalline solid. It is invaluable for routine identification, purity assessment, and polymorphism screening.
-
Methodology: A polycrystalline sample is irradiated with X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ). The resulting pattern is characteristic of the crystal lattice.
Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To measure the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions.
-
Methodology: A small amount of the sample is heated at a constant rate, and the temperature difference between the sample and a reference is measured.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To measure the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the presence of solvates or hydrates.
-
Methodology: The sample is heated in a controlled atmosphere, and its mass is continuously monitored.
-
Interpreting the Crystal Structure of Apatinib Free Base: A Hypothetical Analysis
Based on the known structure of Apatinib and the principles of crystal engineering, we can anticipate key features to look for in the crystal structure of the free base:
-
Hydrogen Bonding: The presence of hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen, nitrile nitrogen, and pyridine nitrogens) suggests that hydrogen bonding will play a crucial role in the crystal packing. Identifying these interactions is key to understanding the stability of the crystal lattice.
-
π-π Stacking: The aromatic rings in the Apatinib molecule are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.
-
Conformational Analysis: The relative orientation of the pyridine and phenyl rings, as well as the conformation of the cyclopentyl group, will be of significant interest.
Conclusion: A Path Forward for Apatinib Solid-State Research
This guide provides a comprehensive and technically detailed roadmap for the elucidation and characterization of the crystal structure of Apatinib free base. By following this methodological blueprint, researchers can systematically approach the crystallization and analysis of this important API. The resulting structural information will be invaluable for understanding its physicochemical properties, ensuring robust formulation development, and ultimately, contributing to the delivery of a safe and effective therapeutic agent to patients. The deposition of the final, validated crystal structure in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) is a critical final step to ensure the dissemination of this vital scientific knowledge.
References
-
ACS Publications. Solid-State Characterization and Insight into Transformations and Stability of Apatinib Mesylate Solvates | Crystal Growth & Design. [Link]
-
PMC - NIH. Controlled-release of apatinib for targeted inhibition of osteosarcoma by supramolecular nanovalve-modified mesoporous silica. [Link]
-
PMC - NIH. Case Report: Favorable Response to the Tyrosine Kinase Inhibitor Apatinib in Recurrent Merkel Cell Carcinoma. [Link]
-
CCDC. The Largest Curated Crystal Structure Database. [Link]
-
Frontiers. Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats. [Link]
-
Wikimedia Commons. File:Apatinib structure.svg. [Link]
-
PubMed Central. Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats. [Link]
-
NIH. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters. [Link]
-
SciSpace. Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors. [Link]
-
ResearchGate. Preparation and characterization of lapatinib-loaded PVP nanofiber amorphous solid dispersion by electrospinning. [Link]
- Anstey Research Group. Crystal Structures Submitted to the CSD.
-
ResearchGate. (PDF) Local Structure of Ion Pair Interaction in Lapatinib Amorphous Dispersions characterized by Synchrotron X-Ray diffraction and Pair Distribution Function Analysis. [Link]
-
PubChem - NIH. Rivoceranib Mesylate | C25H27N5O4S | CID 45139106. [Link]
-
ResearchGate. (PDF) In vitro and in vivo analyses on anti-NSCLC activity of apatinib: rediscovery of a new drug target V600E mutation. [Link]
-
CCDC. CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
KAUST Repository. CCDC 2179030: Experimental Crystal Structure Determination. [Link]
-
University of Toyama. CCDC 2365767: Experimental Crystal Structure Determination. [Link]
-
Wikipedia. Apatinib. [Link]
-
PMC. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]
-
Dove Medical Press. A new apatinib microcrystal formulation enhances the effect of radiofrequency ablation treatment on hepatocellular carcinoma. [Link]
-
PubMed Central. Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats. [Link]
-
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]
Sources
- 1. Controlled-release of apatinib for targeted inhibition of osteosarcoma by supramolecular nanovalve-modified mesoporous silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Methodological & Application
Application Note: Protocol for Dissolving Apatinib Free Base in DMSO
Abstract & Introduction
Apatinib (also known as Rivoceranib or YN968D1) is a highly potent, orally bioavailable tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] While frequently supplied as the mesylate salt to improve aqueous solubility for clinical formulations, the free base form (CAS 811803-05-1) is commonly used in early-stage discovery and mechanistic studies.[1]
The dissolution of Apatinib free base presents distinct challenges compared to its salt forms. Its lipophilic nature requires precise handling of organic solvents to avoid precipitation upon aqueous dilution.[1] This protocol outlines a standardized, field-proven methodology for preparing high-purity stock solutions in anhydrous DMSO, ensuring experimental reproducibility in both in vitro and in vivo workflows.[1]
Physicochemical Profile
Understanding the specific properties of the free base is critical for accurate molarity calculations. Do not confuse these values with Apatinib Mesylate.[1]
| Property | Data | Notes |
| Compound Name | Apatinib (Free Base) | Synonyms: Rivoceranib, YN968D1 |
| CAS Number | 811803-05-1 | Distinct from Mesylate (CAS 1218779-75-9) |
| Molecular Weight | 397.48 g/mol | Use this value for Molarity calculations |
| Formula | C₂₄H₂₃N₅O | |
| Solubility (DMSO) | ~30 mg/mL (75 mM) | Max solubility; recommended stock is lower (10-50 mM) |
| Solubility (Ethanol) | ~1 mg/mL | Poor solubility; not recommended for stock |
| Solubility (Water) | Insoluble | Requires organic co-solvent or surfactant |
| Appearance | White to off-white crystalline solid |
Materials & Reagents
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]
-
Vessels: Amber glass vials with Teflon-lined caps (to prevent photodegradation and leaching).
-
Equipment: Vortex mixer, Ultrasonic bath (controlled temperature), Analytical balance.
Protocol: Preparation of Stock Solution
Phase 1: Calculation & Weighing
Objective: Prepare a 10 mM stock solution. Higher concentrations (up to 50 mM) are possible but increase the risk of precipitation during freeze-thaw cycles.[1]
Formula:
Example: To prepare 1 mL of a 10 mM stock:
Phase 2: Dissolution Workflow
-
Weighing: Accurately weigh ~4 mg of Apatinib free base into a sterile amber glass vial. Record the exact mass.
-
Solvent Addition: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.
-
Example: If you weighed 4.10 mg:
[1]
-
-
Initial Mixing: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.
-
Vortexing: Vortex at medium-high speed for 30–60 seconds.
-
Sonication (Conditional): If visible particles remain, sonicate in a water bath at room temperature for 5–10 minutes.[1]
-
Visual QC: Invert the vial against a light source. The solution must be perfectly clear and colorless to pale yellow. If cloudy, do not proceed (see Troubleshooting).
Phase 3: Aliquoting & Storage
Critical: Apatinib is stable in DMSO but sensitive to repeated freeze-thaw cycles.[1][5]
-
Aliquot: Dispense the stock solution into small volumes (e.g., 20–50 µL) suitable for single-use experiments. Use polypropylene PCR tubes or cryovials.[1]
-
Storage:
-
-20°C: Stable for up to 1 month.
-
-80°C: Stable for up to 6 months.[1]
-
Room Temp: Unstable; use immediately.
-
Visualization: Dissolution Workflow
Figure 1: Logical workflow for the preparation and quality control of Apatinib free base stock solutions.
Preparation of Working Solutions
For In Vitro (Cell Culture)
Dilute the DMSO stock directly into culture medium.[1][7][8]
-
Step 1: Predilute the stock in DMSO if necessary to ensure the final DMSO concentration in the well is < 0.5% (v/v) (preferably 0.1%) to avoid solvent toxicity.
-
Step 2: Add to media with rapid mixing.
-
Note: Apatinib free base is hydrophobic.[1] At concentrations >10 µM in aqueous media, precipitation may occur. Inspect wells under a microscope.
For In Vivo (Animal Studies)
DMSO alone is rarely suitable for systemic administration.[1] A common vehicle formulation for Apatinib free base is:
-
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]
-
Protocol:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | DMSO has absorbed water.[1][5][8] | Use a fresh, unopened bottle of anhydrous DMSO. |
| Precipitation on Thawing | Saturation at low temp.[1] | Warm the vial to 37°C for 5–10 mins and vortex before opening. |
| Precipitation in Media | "Crash-out" effect. | Reduce the final concentration. Ensure rapid mixing when adding stock to aqueous media.[1] |
| Color Change (Yellowing) | Oxidation/Degradation.[1] | Discard. Ensure storage was at -80°C and protected from light. |
References
-
PubChem. Apatinib Compound Summary (CID 11315474). National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. Rivoceranib Mesylate | C25H27N5O4S | CID 45139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Apatinib | CAS 811803-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. apexbt.com [apexbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Apatinib induces 3‐hydroxybutyric acid production in the liver of mice by peroxisome proliferator‐activated receptor α activation to aid its antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis and Characterization of Apatinib Free Base-Loaded PLGA Nanoparticles
Abstract & Introduction
Apatinib (Rivoceranib) is a highly selective tyrosine kinase inhibitor (TKI) targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] While clinically efficacious in gastric and hepatic cancers, its application is limited by the physicochemical properties of its free base form: high lipophilicity and poor aqueous solubility (BCS Class II/IV).
This Application Note details the protocol for encapsulating Apatinib free base into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Unlike the mesylate salt form typically used in oral tablets, the free base is ideal for encapsulation in hydrophobic polymeric cores, enabling sustained release and passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
Mechanistic Background
Apatinib functions by competitively binding to the intracellular ATP-binding site of VEGFR-2.[1] This blockade prevents autophosphorylation and inhibits downstream signaling cascades (RAF/MEK/ERK and PI3K/AKT) essential for endothelial cell proliferation and migration (angiogenesis).
Figure 1: Apatinib Mechanism of Action on VEGFR-2 Signaling
Caption: Apatinib inhibits VEGFR-2 autophosphorylation, blocking downstream RAF/MEK/ERK and PI3K/AKT angiogenic pathways.[2]
Experimental Design Strategy
Method Selection: Single Emulsion (O/W)
For Apatinib Free Base , the Single Emulsion Solvent Evaporation (O/W) method is superior to Double Emulsion (W/O/W).
-
Reasoning: The free base is hydrophobic. It dissolves readily in organic solvents (Dichloromethane, Ethyl Acetate) but is insoluble in water. A single oil phase containing both polymer and drug dispersed into an aqueous surfactant phase ensures high encapsulation efficiency (EE).
-
Carrier Selection: PLGA (50:50, MW 24-38 kDa) is selected for its biodegradable profile and tunable release kinetics.
Critical Reagents
-
Apatinib Free Base: (Purity >98%). Note: Do not use Apatinib Mesylate; its hydrophilic nature requires a W/O/W method and results in lower loading in this specific protocol.
-
PLGA: Poly(D,L-lactide-co-glycolide), 50:50 ratio, acid terminated (for faster degradation) or ester terminated (for stability).
-
Surfactant: Polyvinyl Alcohol (PVA) (MW 30-70 kDa, 87-89% hydrolyzed).
-
Solvent: Dichloromethane (DCM) or Acetone (HPLC Grade).
Protocol: Nanoparticle Synthesis
Figure 2: Single Emulsion Solvent Evaporation Workflow
Caption: Step-by-step Single Emulsion (O/W) synthesis workflow for hydrophobic drug encapsulation.
Step-by-Step Methodology
-
Preparation of Organic Phase:
-
Weigh 50 mg of PLGA and 5 mg of Apatinib Free Base (10:1 Polymer:Drug ratio).
-
Dissolve completely in 2.0 mL of Dichloromethane (DCM). Vortex until clear.
-
-
Preparation of Aqueous Phase:
-
Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water. Filter through a 0.22 µm filter to remove aggregates.
-
-
Emulsification:
-
Place the PVA solution on ice.
-
Add the Organic Phase dropwise to the Aqueous Phase under magnetic stirring.
-
Critical Step: Sonicate the mixture using a probe sonicator (e.g., QSonica) at 40% amplitude for 120 seconds (Pulse: 5s ON, 5s OFF) to form a stable O/W nano-emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically (600 rpm) at room temperature for 3–4 hours. This allows the volatile DCM to evaporate, hardening the nanoparticles.
-
-
Purification:
-
Centrifuge the suspension at 12,000 rpm (approx. 15,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant (save for EE calculation).
-
Resuspend the pellet in ultrapure water and centrifuge again. Repeat 3 times to remove excess PVA and unencapsulated drug.
-
-
Storage:
-
Resuspend the final pellet in 1 mL water containing 2% sucrose (cryoprotectant).
-
Lyophilize (freeze-dry) for 24–48 hours to obtain a dry powder.
-
Protocol: Characterization & Analysis
Physical Characterization[2]
-
Particle Size & Zeta Potential: Resuspend 1 mg of lyophilized NPs in 1 mL water. Measure using Dynamic Light Scattering (DLS).[3][4]
-
Target Size: 120–180 nm.
-
Target PDI: < 0.2 (indicates monodispersity).
-
Target Zeta Potential: -10 to -30 mV (stabilized by PLGA carboxyl groups).
-
-
Morphology: Transmission Electron Microscopy (TEM).[4] Stain with 2% phosphotungstic acid (negative stain) to visualize the polymer shell.
Drug Loading (DL) & Encapsulation Efficiency (EE)
Quantify Apatinib using RP-HPLC.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Methanol : 10mM Ammonium Acetate (70:30 v/v).[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV Absorbance at 260 nm.
Calculation:
-
Dissolve a known mass of NPs in Acetonitrile (breaks polymer) and dilute with Mobile Phase.
-
Filter (0.22 µm) and inject.
-
Calculate concentration using a standard curve of Apatinib Free Base.
Troubleshooting & Optimization
Table 1: Critical Process Parameters (CPPs)
| Parameter | Adjustment | Effect on Nanoparticles |
| Polymer Concentration | Increase | Increases particle size; may increase EE but slow release. |
| PVA Concentration | Increase (up to 2.5%) | Decreases particle size (better stabilization); harder to wash off. |
| Sonication Energy | Increase | Decreases particle size; risk of drug degradation if overheating occurs. |
| Drug:Polymer Ratio | Increase (e.g., 1:5) | Increases Drug Loading; may cause "burst release" if drug sits on surface. |
References
-
Mechanism of Action: Ruan, H., et al. (2020). "Apatinib-loaded nanoparticles inhibit tumor growth and angiogenesis in a model of melanoma."[4] Biochemical and Biophysical Research Communications.
-
PLGA Synthesis Protocol: Astete, C. E., & Sabliov, C. M. (2006). "Synthesis and characterization of PLGA nanoparticles." Journal of Biomaterials Science, Polymer Edition.
-
Apatinib HPLC Detection: Ding, J., et al. (2012). "A rapid and selective UPLC-MS/MS assay for accurate analysis of apatinib in rat plasma." Journal of Chromatography B.
-
Solubility Data: Evaluation of Apatinib physicochemical properties (BCS Class II/IV). DrugBank Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apatinib-loaded nanoparticles inhibit tumor growth and angiogenesis in a model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of A...: Ingenta Connect [ingentaconnect.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. rsc.org [rsc.org]
Application Note: Quantitative Western Blot Analysis of VEGFR-2 Phosphorylation Inhibition by Apatinib
Abstract
This application note details a validated protocol for assessing the efficacy of Apatinib (Rivoceranib) in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) autophosphorylation. Apatinib is a highly selective small-molecule tyrosine kinase inhibitor (TKI) that targets the intracellular ATP-binding pocket of VEGFR-2.[1] Accurate quantification of this inhibition requires rigorous control of experimental variables, particularly receptor glycosylation states, phosphatase activity, and ligand stimulation kinetics. This guide provides a step-by-step workflow, from cell culture to data analysis, optimized for high-molecular-weight kinase detection.
Mechanism of Action
VEGFR-2 (KDR/Flk-1) is a receptor tyrosine kinase (RTK) essential for angiogenesis. Upon binding its ligand (VEGF-A), the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues, most notably Tyr1175 , which recruits downstream signal transducers like PLC
Apatinib functions as a competitive inhibitor, binding to the ATP-binding pocket of the intracellular kinase domain. By preventing ATP binding, it blocks the transfer of phosphate groups to the tyrosine residues, thereby silencing the signaling cascade.
Figure 1: Signaling Pathway and Inhibition Mechanism
Caption: Apatinib competes with ATP for the binding site on the intracellular domain of VEGFR-2, preventing the phosphorylation of Tyr1175 and blocking downstream angiogenic signaling.[1]
Experimental Design & Reagents
Cell Model Selection
Primary HUVECs (Human Umbilical Vein Endothelial Cells) are the gold standard.
-
Reasoning: They endogenously express high levels of VEGFR-2. Tumor cell lines often have variable expression or mutated pathways.
-
Passage Limit: Use cells between passages 2–6. Receptor expression decreases significantly in senescent cells.
Reagent Preparation
| Reagent | Preparation Notes | Storage |
| Apatinib | Dissolve in 100% DMSO to create a 10 mM stock. | -20°C (Aliquot to avoid freeze-thaw) |
| VEGF-A | Reconstitute in PBS + 0.1% BSA to 100 µg/mL. | -80°C |
| Lysis Buffer | RIPA Buffer supplemented with Phosphatase Inhibitors (See Protocol). | Freshly prepared |
Detailed Protocol
Phase I: Cell Culture and Starvation
Objective: Reduce basal phosphorylation noise to ensure the VEGF stimulation signal is distinct.
-
Seed HUVECs in 6-well plates (approx.
cells/well). -
Grow to 80-90% confluency .
-
Starvation Step: Aspirate growth medium and wash 1x with PBS. Add basal medium (e.g., EBM-2) without serum or growth factors .
-
Incubate for 12–16 hours (overnight).
-
Expert Insight: Incomplete starvation leads to high background p-VEGFR2 levels, masking the drug's efficacy.
-
Phase II: Treatment and Stimulation
Objective: Allow drug-target binding prior to pathway activation.
-
Drug Treatment: Add Apatinib to the starvation medium at desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Control: DMSO vehicle control (final concentration <0.1%).
-
-
Incubate for 2 hours at 37°C.
-
Stimulation: Add VEGF-A directly to the wells (final concentration 50 ng/mL ).
-
Incubate for exactly 5–10 minutes at 37°C.
-
Critical: Phosphorylation of Tyr1175 is transient. Exceeding 15 minutes may result in receptor internalization and degradation, leading to false negatives.
-
Phase III: Lysis and Sample Preparation
Objective: Solubilize the large, membrane-bound receptor while preserving phosphorylation.
-
Place plates immediately on ice .
-
Aspirate medium and wash 2x with ice-cold PBS (containing 1 mM Sodium Orthovanadate).
-
Add 100–150 µL of modified RIPA Lysis Buffer per well.
-
Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
Inhibitors (Mandatory):1 mM
(Orthovanadate) , 10 mM NaF , 1x Protease Inhibitor Cocktail.
-
-
Scrape cells and transfer to microcentrifuge tubes.
-
Agitate for 30 min at 4°C. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Collect supernatant. Determine protein concentration (BCA Assay).
Phase IV: Western Blotting
Objective: Resolve the 230 kDa VEGFR-2 band.
-
Gel Electrophoresis:
-
Load 20–30 µg of protein per lane.
-
Use 6% or 8% SDS-PAGE gels or a 4–12% Tris-Acetate gradient gel .
-
Reasoning: VEGFR-2 is a high molecular weight protein (~210–230 kDa). Standard 10-12% gels will compress high MW bands, making quantification impossible.
-
-
Transfer:
-
Wet Transfer is strongly recommended over semi-dry.
-
Buffer: Tris-Glycine + 10% Methanol + 0.05% SDS.
-
Conditions: 100V for 90–120 minutes (keep cool) or 30V overnight at 4°C.
-
-
Blocking:
-
Use 5% BSA in TBST for 1 hour.
-
Warning: Do NOT use non-fat dry milk for phospho-antibodies. Milk contains casein, a phosphoprotein that causes high background and interferes with p-Tyr detection.
-
Phase V: Antibody Incubation
| Target | Antibody Type | Dilution | MW Observed |
| p-VEGFR2 | Rabbit mAb (Tyr1175) | 1:1000 in 5% BSA | ~230 kDa |
| Total VEGFR2 | Rabbit mAb | 1:1000 in 5% BSA | ~200 & 230 kDa |
| GAPDH/Actin | Mouse mAb | 1:5000 in 5% Milk | ~37/42 kDa |
Figure 2: Experimental Workflow
Caption: Sequential workflow emphasizing the critical timing of drug pre-incubation followed by short-term ligand stimulation.
Data Interpretation & Troubleshooting
Expected Results
-
Total VEGFR-2: Should remain constant across all lanes (unless treatment duration >24h causes degradation). You may see a doublet:
-
Upper Band (~230 kDa): Mature, fully glycosylated receptor (Surface expressed).
-
Lower Band (~200/150 kDa): Immature, intracellular receptor.
-
-
p-VEGFR2 (Tyr1175): Strong band in "VEGF only" control. Dose-dependent decrease in band intensity with increasing Apatinib concentration.
-
IC50: Apatinib typically shows an IC50 in the low nanomolar range (1 nM in cell-free assays, slightly higher in cellular assays).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Phospho-Signal | Phosphatase activity | Ensure Sodium Orthovanadate is fresh. Keep lysates cold. |
| High Background | Blocking with Milk | Switch to 5% BSA for all phospho-antibody steps. |
| Poor Transfer of High MW | Methanol concentration too high | Reduce Methanol to 10% or add 0.05% SDS to transfer buffer to facilitate migration. |
| "Smeary" Bands | Glycosylation | This is normal for VEGFR-2. Ensure the gel percentage is low (6%) to resolve the smear into defined bands. |
| Signal in Starved Control | Autocrine signaling | Ensure cells are washed thoroughly before adding starvation media. |
References
-
Scott, A. J., et al. (2015). "Apatinib: a novel angiogenesis inhibitor for the treatment of gastric cancer." Journal of Hematology & Oncology.
-
Tian, S., et al. (2011).[2] "YN968D1 is a novel and selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase with potent activity in vitro and in vivo." Cancer Science.
-
Cell Signaling Technology. "VEGF Receptor 2 (D5B1) Rabbit mAb #9698 Protocol." CST Protocols.
-
Abcam. "Western blot protocol for high molecular weight proteins." Abcam Protocols.
Sources
Troubleshooting & Optimization
optimizing bioavailability of Apatinib free base solid dispersions
Optimization & Troubleshooting Hub[1]
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Bioavailability Enhancement of Apatinib Free Base via Amorphous Solid Dispersions (ASDs)[1]
Introduction: The Solubility Paradox
Welcome to the Apatinib Optimization Hub. You are likely here because you are facing the "pH-shift paradox" inherent to Apatinib (APA).[1] As a tyrosine kinase inhibitor (VEGFR2), Apatinib exhibits pH-dependent solubility—it dissolves readily in the acidic environment of the stomach but precipitates rapidly upon entering the neutral environment of the small intestine (pH 6.8), limiting its oral bioavailability.
This guide moves beyond basic protocols. We address the thermodynamic instability of the amorphous form and the kinetic stabilization required to maintain supersaturation.
Module 1: Formulation Design & Polymer Selection
Objective: Select a polymer carrier that ensures miscibility and prevents "crashing out" in intestinal media.[1]
Troubleshooting Guide
Q: My ASD is clear initially but turns opaque within 24 hours of casting. Why? A: You are witnessing Amorphous-Amorphous Phase Separation (AAPS) followed by recrystallization.[1] This occurs when the drug loading exceeds the miscibility limit of the polymer, or the polymer's hydrophobic/hydrophilic balance is mismatched with Apatinib Free Base.
The Fix: Apatinib Free Base is highly hydrophobic. Standard hydrophilic polymers like PVP K30 often fail to prevent precipitation in water.[1] You must switch to amphiphilic or enteric polymers.[1]
-
Recommendation 1: Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer). [1]
-
Recommendation 2: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). [1]
Protocol: Miscibility Screening (Film Casting)
Validation: A single Tg (Glass Transition Temperature) in DSC indicates a miscible system.[1]
-
Prepare Solutions: Dissolve Apatinib Free Base and Polymer (ratios 1:1, 1:2, 1:4) in Dichloromethane/Ethanol (1:1 v/v).[1]
-
Casting: Pour onto a Teflon plate.
-
Drying: Vacuum dry at 40°C for 48 hours to remove residual solvent.[1]
-
Analysis: Perform DSC.
Visualization: Polymer Selection Logic
Caption: Decision tree for selecting polymers based on miscibility thermodynamics and functional performance.
Module 2: Manufacturing Troubleshooting
Objective: Choose between Hot Melt Extrusion (HME) and Spray Drying (SD) based on thermal stability.
Troubleshooting Guide
Q: I am using HME, but the extrudate is dark/discolored. A: Apatinib Free Base is thermally sensitive. While its melting point is high, prolonged exposure to high shear and temperature (>160°C) causes degradation.[1]
-
The Fix: Use Soluplus (extrudable at ~130°C) to lower the processing temperature. Add a plasticizer (e.g., PEG 1500 at 5% w/w) to further reduce torque and temperature.[1]
Q: My Spray Dried powder is statically charged and cohesive (poor flow). A: This is common with low-density amorphous powders.[1]
-
The Fix: Add colloidal silicon dioxide (Aerosil 200) during the spray drying process (co-spray) or as an external blend phase.
Comparative Data: HME vs. Spray Drying for Apatinib[1]
| Parameter | Hot Melt Extrusion (HME) | Spray Drying (SD) |
| Suitability | Best for Soluplus/PVPVA64 | Best for HPMC-AS (high Tm) |
| Solvent Use | Solvent-free (Green Chemistry) | Requires DCM/Methanol (Toxicity risk) |
| Morphology | Dense granules (Good flow) | Hollow spheres (Poor flow) |
| Stability | Superior (Lower molecular mobility) | Moderate (High surface area = moisture uptake) |
| Risk | Thermal degradation of Apatinib | Residual solvent limits |
Module 3: Dissolution & The "Spring and Parachute"
Objective: Maintain supersaturation in the small intestine.
The Mechanism
Apatinib behaves as a "Spring" (rapid dissolution of the amorphous form) followed by a potential crash. We need a "Parachute" (polymer) to inhibit crystal nucleation.[1]
Q: Dissolution is 90% in 0.1N HCl but drops to 20% when switched to pH 6.8 buffer. A: This is the classic "pH-shift precipitation."[1] The drug dissolves in acid, but as pH rises, the free base becomes insoluble.
-
The Fix: You need a precipitation inhibitor . If you are not using HPMC-AS as the carrier, add it as an excipient, or add surfactants like Poloxamer 188 or SDS (0.5%) to the formulation.[1]
Visualization: The Spring and Parachute Effect
Caption: Mechanism of bioavailability enhancement. The polymer acts as a 'parachute' to prevent the drug from crashing out of solution.
Module 4: Stability & Storage
Objective: Prevent physical aging (recrystallization) during shelf-life.[1]
Q: My ASD crystallized after 3 months at 40°C/75% RH. A: Moisture is a plasticizer; it lowers the Tg of your ASD. If Tg drops below the storage temperature, molecular mobility increases, leading to crystallization.
-
The Fix:
-
Packaging: Use Alu-Alu blisters or HDPE bottles with silica desiccant.
-
Polymer Switch: If using PVP K30 (very hygroscopic), switch to PVP-VA64 or Soluplus (less hygroscopic).[1]
-
References
-
Tian, S., et al. (2011).[1] YN968D1 is a novel and selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase with potent activity in vitro and in vivo.[1][6] Cancer Science.[1][6]
-
Linn, M., et al. (2012).[1] Soluplus® as an effective absorption enhancer of poorly soluble drugs: In vitro and in vivo evaluation. European Journal of Pharmaceutical Sciences.
-
Zhu, Y., et al. (2019).[1] Stable Cocrystals and Salts of the Antineoplastic Drug Apatinib with Improved Solubility in the Aqueous Solution.[7] Crystal Growth & Design.[1] [1]
-
Brough, C., & Williams, R. O. (2013).[1] Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[1] International Journal of Pharmaceutics.[5][8]
-
Baghel, S., et al. (2016).[1] Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of BCS Class II Drugs. Journal of Pharmaceutical Sciences.[5]
Sources
- 1. Apatinib - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. abbviecontractmfg.com [abbviecontractmfg.com]
- 4. Apatinib CAS#: 811803-05-1 [m.chemicalbook.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability and recrystallization of amorphous solid dispersions prepared by hot-melt extrusion and spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming drug resistance mechanisms to Apatinib in gastric cancer
Status: Online Operator: Senior Application Scientist Ticket Focus: Overcoming Drug Resistance Mechanisms Target System: Advanced Gastric Cancer (GC) Models
Welcome to the Apatinib Technical Support Hub
You have reached the Tier-3 Support Desk. We understand that your experimental models are failing to respond to VEGFR-2 inhibition as predicted. In advanced gastric cancer, Apatinib (Rivoceranib) resistance is rarely a single-point failure; it is a systemic network adaptation involving protective autophagy , bypass signaling , and immune evasion .
This guide treats your biological problem as a debugging session. We will isolate the failure mode, validate the resistance mechanism, and patch the pathway with combination strategies.
Module 1: Model Validation & Establishment
Issue: “My Apatinib-resistant cell lines lose resistance after thawing or show inconsistent IC50 values.”
Diagnosis: Resistance is often epigenetic or metabolic rather than purely genetic. Rapid thawing or improper maintenance removes the selective pressure required to maintain the "drug-tolerant persister" state.
Troubleshooting Protocol: The "Pulse-Maintenance" System Do not maintain cells constantly in high-dose Apatinib, as this induces senescence. Use a pulsatile pressure model to mimic pharmacokinetic fluctuations.
Step-by-Step Establishment Workflow:
-
Baseline Determination: Determine the IC50 of your parental GC line (e.g., HGC-27, MGC-803). Typical range: 1–5 µM.
-
Stepwise Escalation:
-
Start at 10% of IC50 . Culture for 48 hours.
-
Remove drug, allow recovery (24-48 hours) until confluence reaches 70%.
-
Increase concentration by 20-50% increments .
-
-
The Critical Checkpoint: When cells survive at 5-10x the original IC50 , stabilize them.
-
Maintenance: Culture in drug-free media for 2 passages, then "pulse" with the maintenance dose (highest tolerated dose) for 48 hours before every experiment.
Data Verification Table: Resistance Markers
| Marker | Expected Change in Resistant Line | Biological Implication |
| VEGFR-2 (KDR) | Unchanged or Slight Upregulation | Target persists; downstream signaling is re-wired. |
| MDR1 (P-gp) | High Upregulation | Drug efflux reduces intracellular concentration. |
| LC3-II/LC3-I Ratio | Increased | High basal autophagy (survival mechanism). |
| p-AKT (Ser473) | Rebound/High | Activation of bypass survival tracks. |
Module 2: The "Protective Autophagy" Loop
Issue: “Apoptosis markers (Cleaved Caspase-3) are low despite successful VEGFR-2 inhibition.”
Technical Insight: Apatinib inhibits the PI3K/AKT/mTOR pathway. Biologically, mTOR inhibition triggers autophagy . In your resistant cells, this is not "death by autophagy" but cytoprotective autophagy . The cells are recycling organelles to survive the metabolic stress caused by angiogenesis inhibition [1, 2].
The Fix: You must block the "recycling plant" (Lysosome) to force the cells into apoptosis.
Experimental Patch:
-
Reagent: Chloroquine (CQ) or Hydroxychloroquine (HCQ).
-
Dose: 10–20 µM (titrate to avoid standalone toxicity).
-
Readout: Monitor LC3-II accumulation. If Apatinib increases LC3-II, and Apatinib+CQ further increases LC3-II (blocking degradation), your flux is active.
Pathway Visualization:
Figure 1: Mechanism of Protective Autophagy. Apatinib inhibition of mTOR inadvertently triggers autophagy, which protects the cell from apoptosis. Chloroquine blockade converts this survival signal into cell death.
Module 3: Bypass Signaling (The "Hydra" Effect)
Issue: “Western blots show p-VEGFR2 is inhibited, but p-AKT or p-ERK levels remain high.”
Diagnosis: The tumor has engaged Kinase Switching . When VEGFR-2 is blocked, gastric cancer cells often upregulate c-MET or IGF-1R to maintain PI3K/AKT signaling. Additionally, hypoxia induced by Apatinib can stabilize HIF-1α , which transcriptionally activates other pro-survival factors [3, 4].
Troubleshooting Guide:
-
Check for MET Amplification: Perform qPCR for MET copy number.
-
Hypoxia Check: Stain for HIF-1α. If high, the resistance is microenvironment-driven.
-
The "Double-Hit" Protocol:
-
Combine Apatinib with a specific downstream blocker rather than another broad TKI.
-
Recommended: Apatinib + MK-2206 (AKT Inhibitor) or Apatinib + Crizotinib (if MET driven).
-
Data Interpretation:
| Treatment | p-VEGFR2 | p-AKT | p-MET | Cell Fate |
| Control | High | High | Low | Proliferation |
| Apatinib Only (Sensitive) | Low | Low | Low | Apoptosis |
| Apatinib Only (Resistant) | Low | High | High | Survival |
| Apatinib + MET Inhibitor | Low | Low | Low | Resensitization |
Module 4: Immunotherapy Synergy (The PD-L1 Paradox)
Issue: “Why combine Apatinib with Anti-PD-1? Isn't Apatinib immunosuppressive?”
Correction: Actually, low-dose Apatinib remodels the Tumor Microenvironment (TME) .
-
Vascular Normalization: It reduces interstitial fluid pressure, allowing T-cells to infiltrate.
-
The Paradox: Apatinib treatment (via Hypoxia/HIF-1α) can upregulate PD-L1 expression on tumor cells [5, 6].
-
Bad news: This suppresses local T-cells.
-
Good news: It makes the tumor highly sensitive to Anti-PD-1 (Camrelizumab/Nivolumab).
-
Experimental Workflow for Synergy: If you are testing this in vivo (e.g., Syngeneic Mouse Model MFC cells):
-
Day 0: Inoculate tumor.
-
Day 7 (approx 100mm³): Start Apatinib (low dose, e.g., 60 mg/kg/day oral).
-
Day 10: Introduce Anti-PD-1 (IP injection, bi-weekly).
-
Rationale: Allow Apatinib 3 days to normalize vessels and upregulate PD-L1 before introducing the checkpoint inhibitor.
-
Synergy Mechanism Diagram:
Figure 2: The Immunotherapy Synergy Loop. Apatinib normalizes vessels to allow T-cell entry but also upregulates PD-L1. Adding Anti-PD-1 exploits this upregulation for enhanced killing.
References
-
Feng, H., et al. (2018). Apatinib-induced protective autophagy and apoptosis through the AKT-mTOR pathway in anaplastic thyroid cancer.[1] Cell Death & Disease.
-
Cheng, J., et al. (2020). Apatinib Inhibits Cell Proliferation and Induces Autophagy in Human Papillary Thyroid Carcinoma via the PI3K/Akt/mTOR Signaling Pathway. Frontiers in Oncology.
-
Li, F., et al. (2021). Apatinib inhibits the proliferation of gastric cancer cells via the AKT/GSK signaling pathway in vivo.[2] Aging (Albany NY).[3]
-
Wang, J., et al. (2021). Apatinib weakens resistance of gastric cancer cells to paclitaxel by suppressing JAK/STAT3 signaling pathway. Molecular Medicine Reports.
-
Ju, X., et al. (2020). Apatinib combined with PD-L1 blockade synergistically enhances antitumor immune responses and promotes HEV formation in gastric cancer.[4][5][6] Journal for ImmunoTherapy of Cancer.
-
Zhao, S., et al. (2019). Apatinib remodels the immunosuppressive tumor ecosystem of gastric cancer enhancing anti-PD-1 immunotherapy. Nature Communications (Contextual citation for TME remodeling).
Sources
- 1. Apatinib-induced protective autophagy and apoptosis through the AKT-mTOR pathway in anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Apatinib inhibits the proliferation of gastric cancer cells via the AKT/GSK signaling pathway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apatinib combined with PD-L1 blockade synergistically enhances antitumor immune responses and promotes HEV formation in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Apatinib combined with PD-L1 blockade synergistically enhances antitumor immune responses and promotes HEV formation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
minimizing vehicle toxicity in Apatinib free base animal studies
Topic: Minimizing Vehicle Toxicity in Apatinib Free Base Animal Studies Role: Senior Application Scientist Interface: Technical Support Center (Troubleshooting & FAQs)[1]
Technical Support Center: Apatinib Free Base Formulation Guide
Status: Active Last Updated: 2026-02-04 Scope: In vivo efficacy/toxicity studies (Mice/Rats)[1]
Executive Summary
You are likely here because your control group is losing weight, or your treatment group is showing signs of toxicity unrelated to the target mechanism (VEGFR2 inhibition).
The Core Problem: Apatinib Free Base (unlike the Mesylate salt) is highly lipophilic and practically insoluble in water. Researchers often resort to "aggressive" vehicles (high % DMSO, high % Tween 80, or acidic buffers) to force it into solution.[1] This is a mistake. These vehicles cause GI inflammation, hemolysis, and stress-induced weight loss, masking the true therapeutic window of your drug.
The Solution: For chronic dosing (e.g., 28-day efficacy studies), you must prioritize tolerability over perfect solubility. A homogeneous, stable suspension in 0.5% Carboxymethylcellulose Sodium (CMC-Na) is the industry gold standard for minimizing vehicle toxicity while maintaining adequate bioavailability.[1]
Part 1: Formulation Decision Matrix
Before starting, determine if you need a Solution (PK study, IV dosing) or a Suspension (Efficacy, Tox, Oral dosing).[1]
Figure 1: Decision tree for selecting the appropriate vehicle based on study duration and route.[1] Green paths indicate the safest protocols for minimizing vehicle-induced toxicity.[1]
Part 2: Troubleshooting & FAQs
Category A: Formulation & Solubility
Q: I cannot get Apatinib Free Base to dissolve in PBS or Water. Should I add acid? A: No. While Apatinib is basic (pKa ~5.3/6.[1]6) and dissolves in acidic pH, administering an acidic vehicle (pH < 4) daily via oral gavage causes esophageal irritation and gastric ulcers in mice.[1] This "vehicle toxicity" mimics drug toxicity (weight loss, hunched posture).[1]
-
Correct Action: Switch to a suspension . The drug does not need to be fully dissolved before ingestion. The acidic environment of the mouse stomach (pH ~3.0) will dissolve the fine particles in vivo after gavage.
Q: How do I make a stable suspension? The powder just floats on top. A: Apatinib free base is hydrophobic and has high surface tension. It requires "wetting" before dispersion.
-
Protocol (The "Paste" Method):
-
Weigh Apatinib powder into a mortar.
-
Add Tween 80 (0.1% of final volume) directly to the powder.
-
Triturate (grind) with a pestle until a smooth, wet paste forms.[1] This removes air pockets.
-
Slowly add 0.5% CMC-Na solution while grinding to create a slurry.
-
Transfer to a vial and vortex/sonicate for 10 minutes.
-
Q: Can I use DMSO to dissolve it first, then dilute with saline? A: You can, but use caution. This is the "Co-solvent Precipitation" method.
-
Risk: If you dissolve in 100% DMSO and dilute with water, the Apatinib will likely crash out (precipitate) immediately into large, jagged crystals.[1] These crystals vary in size, leading to inconsistent dosing.
-
Safe Limit: If you must use DMSO, keep the final concentration < 5% . Higher levels (10-20%) in chronic studies cause liver enzyme elevation and local GI toxicity [1].[1]
Category B: Animal Welfare & Toxicity[1][2]
Q: My mice are losing weight in the Vehicle Control group. Why? A: This is the hallmark of Vehicle Toxicity . Review your excipients against the safety thresholds below.
Table 1: Vehicle Toxicity Thresholds (Chronic Dosing - Mice)
| Excipient | Safe Limit (Chronic) | Toxic Effects > Limit | Mechanism of Toxicity |
| DMSO | < 5% v/v | Weight loss, hyperactivity, local necrosis | Solubilizes cell membranes; histamine release.[1] |
| Tween 80 | < 2% v/v | Diarrhea, hypersensitivity | Osmotic stress; surfactant-induced mucosal damage.[1] |
| PEG 400 | < 20% v/v | Soft stool, osmotic diarrhea | Osmotic load draws water into the gut.[1] |
| Ethanol | < 5% v/v | Sedation, dehydration | CNS depression; diuretic effect.[1] |
| CMC-Na | 0.5 - 1.0% w/v | None (Inert) | N/A (Bulking agent only).[1] |
Q: How do I distinguish between Apatinib toxicity and Vehicle toxicity? A:
-
The "Sham" Test: Run a small pilot arm (n=3) dosing only the vehicle for 5 days. If they lose >5% body weight, your vehicle is too harsh.
-
Symptom Check:
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation of 0.5% CMC-Na Vehicle (Stock)
Use this vehicle for 90% of efficacy studies.[1]
-
Heat: Heat 100 mL of sterile water to ~60°C (improves polymer hydration).
-
Dispense: Slowly sprinkle 0.5 g of Carboxymethylcellulose Sodium (CMC-Na) (Sigma C4888 or equiv) onto the water while stirring rapidly with a magnetic bar.
-
Critical: Do not dump it in at once; it will clump.
-
-
Stir: Continue stirring until the solution is clear and viscous (approx. 1-2 hours).
-
Cool: Allow to cool to room temperature.
-
Store: 4°C for up to 14 days.
SOP 2: Preparation of Apatinib Suspension (Daily Dose)
Example: Preparing 10 mL of 5 mg/mL suspension.
Figure 2: Step-by-step workflow for preparing a homogeneous suspension. The "Wetting" step (Step 2) is critical to prevent powder flotation.[1]
-
Calculate: Required: 50 mg drug.
-
Wet: Add 50 mg powder to mortar. Add 10 µL (approx 1 drop) of Tween 80.[1] Grind to paste.
-
Suspend: Add ~2 mL of 0.5% CMC-Na stock. Grind until no lumps remain.
-
Transfer: Pour into a 15 mL tube. Rinse mortar with remaining CMC-Na to reach final volume of 10 mL.
-
Sonicate: Sonicate in a water bath for 5-10 mins until uniform.
-
Dose: Vortex immediately before filling the syringe.
References
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.[1] Link[1]
-
Ding, J., et al. (2013). Pharmacokinetics and metabolism of apatinib, a novel VEGFR2 inhibitor, in rats and dogs. Drug Metabolism and Disposition, 41(6), 1195-1210.[1] Link
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[1] Link
-
InvivoChem. (2024).[1] Apatinib Mesylate Technical Data Sheet & Solubility. Link
Disclaimer: This guide is for research purposes only. Always consult your institution's IACUC protocols regarding vehicle volume limits (typically 10 mL/kg for mice).[1]
Sources
Technical Support Center: Optimizing Co-Delivery Systems for Apatinib Free Base & Chemotherapeutics
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Formulation, Stability, and Efficacy of Apatinib Free Base Co-Delivery Systems
Introduction: The Engineering Logic of Co-Delivery
You are likely here because you are encountering solubility mismatches or stability issues when attempting to co-encapsulate Apatinib Free Base (Apa-FB) with a chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel).
The Core Challenge:
Apatinib Mesylate is the clinical standard, but for nanocarrier formulation, Apatinib Free Base is often preferred due to its high lipophilicity (
-
Solubility Mismatch: Apa-FB is hydrophobic; many chemotherapeutics (like Doxorubicin HCl) are hydrophilic.
-
Crystallization: Apa-FB has a high tendency to recrystallize during solvent evaporation, destabilizing the nanocarrier.
-
MDR Reversal: The biological goal is dual-action—Apa inhibits VEGFR-2 (anti-angiogenesis) and P-glycoprotein (P-gp), effectively trapping the chemotherapeutic inside resistant tumor cells.
This guide provides the protocols and troubleshooting logic to master this system.
Module 1: Formulation & Encapsulation Strategy
Scenario A: Liposomal Co-Delivery (The "Bilayer-Core" Approach)
Best for: Apatinib Free Base + Hydrophilic Actives (e.g., Doxorubicin, Irinotecan)
The Logic: You cannot load both drugs simultaneously in the same phase. You must sequester Apa-FB in the lipid bilayer during film formation, then actively load the chemotherapeutic into the aqueous core using a transmembrane gradient.
Workflow Diagram (Graphviz):
Caption: Step-wise assembly of "Bilayer-Core" liposomes. Apatinib is embedded in the membrane; Doxorubicin is remote-loaded into the core.
Troubleshooting Guide: Formulation Failures
| Symptom | Probable Cause | Corrective Action |
| Visible precipitate after hydration | Apa-FB Saturation: The lipid bilayer has a finite capacity for hydrophobic drugs. Exceeding a Drug:Lipid ratio of 1:20 (w/w) often causes expulsion. | Reduce Loading: Lower Apa-FB input to 1:30 or 1:40 ratio. Cholesterol Check: High cholesterol (>40%) competes for bilayer space. Reduce Cholesterol to ~30 mol%. |
| Low Doxorubicin Loading (<80%) | Membrane Destabilization: High Apa-FB content disrupts membrane integrity, dissipating the ammonium sulfate gradient. | Verify Gradient: Ensure external phase is exchanged completely (dialysis/Sephadex G-50) before adding Dox. Temp Control: Remote loading must occur above the lipid |
| High PDI (>0.2) after extrusion | Lipid Phase Separation: Apa-FB domains are forming, creating irregular vesicle shapes. | Solvent Trace: Ensure complete removal of chloroform before hydration. Residual solvent acts as a plasticizer, causing instability. |
Module 2: Stability & Release Kinetics
The Logic: Apatinib Free Base is prone to "Ostwald Ripening" (small crystals dissolving and redepositing onto larger ones) if not stabilized by the lipid steric barrier.
Critical Process Parameter (CPP): The Release Ratio For synergistic efficacy, you rarely want simultaneous release. You typically need Apatinib to release slightly faster or concurrently to inhibit P-gp pumps before the chemotherapy reaches the nucleus.
Q: My Apatinib release profile shows a massive "burst" (50% in 2 hours). How do I fix this?
-
Diagnosis: The drug is likely adsorbed to the surface of the liposome rather than integrated into the bilayer.
-
Fix: Increase the hydration time (annealing). Hydrate for at least 1 hour at 10°C above the transition temperature (
). This forces the hydrophobic drug into the thermodynamic well of the bilayer.
Q: The formulation aggregates after 48 hours at 4°C.
-
Diagnosis: Apatinib crystallization on the surface is bridging liposomes.
-
Fix: Increase PEGylation. Ensure you are using DSPE-PEG2000 at 5 mol%. The steric repulsion of PEG prevents the hydrophobic surfaces of Apa-crystals from touching.
Module 3: Biological Validation (Synergism & MDR)
The Logic: Apatinib is not just a VEGFR-2 inhibitor; it is a potent inhibitor of ABCB1 (P-glycoprotein) and ABCG2 (BCRP). In MDR cell lines (e.g., MCF-7/ADR or KBv200), Apatinib blocks the efflux pumps that would normally eject Doxorubicin.
Mechanism of Action Diagram (Graphviz):
Caption: Dual mechanism: Apatinib inhibits angiogenesis (VEGFR-2) and blocks P-gp pumps, allowing chemotherapy to accumulate and induce apoptosis.
Validation Protocol: Determining Synergism (Combination Index) Do not rely on simple cell viability assays. You must calculate the Combination Index (CI) using the Chou-Talalay method.
-
Treat Cells: Treat MDR cells (e.g., MCF-7/ADR) with:
-
Free Apatinib alone (Series A)
-
Free Chemo alone (Series B)
-
Co-loaded Nanocarrier (Series C)
-
-
Calculate IC50: Determine the median inhibitory concentration for all three.
-
Calculate CI:
-
Where
is the dose of Drug 1 alone to achieve x% kill, and is the dose of Drug 1 in the combination to achieve the same x% kill. -
Interpretation:
- : Synergism (Desired)
- : Additive
- : Antagonism
-
References
-
Mi, Y. et al. (2010). Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters. Cancer Research.
-
Li, J. et al. (2018). Co-delivery of doxorubicin and imatinib by pH sensitive cleavable PEGylated nanoliposomes with folate-mediated targeting to overcome multidrug resistance. Journal of Controlled Release.
-
Tong, X. et al. (2017). Apatinib inhibits angiogenesis and induces apoptosis in lung cancer cells via the PI3K/Akt/mTOR signaling pathway. Experimental and Therapeutic Medicine.[1]
-
Sui, X. et al. (2017). Mechanisms of multidrug resistance in cancer and the role of Apatinib. Journal of Zhejiang University-SCIENCE B.
-
Miao, L. et al. (2015). PLGA-Lipid Hybrid Nanoparticles for Overcoming Paclitaxel Tolerance in Anoikis-Resistant Lung Cancer Cells.[1] Advanced Functional Materials.
Sources
Validation & Comparative
Comparative Efficacy Guide: Apatinib Free Base vs. Sorafenib in Hepatocellular Carcinoma (HCC)
Executive Technical Summary
This guide provides a rigorous technical comparison between Apatinib (specifically the active free base moiety, clinically administered as the mesylate salt) and Sorafenib (the standard-of-care multi-kinase inhibitor).
The Core Distinction:
-
Apatinib is a highly selective, nanomolar-potency inhibitor of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), functioning primarily as a potent anti-angiogenic agent.[1]
-
Sorafenib is a "dirty" multi-kinase inhibitor that targets RAF/MEK/ERK signaling (tumor proliferation) alongside VEGFR/PDGFR (angiogenesis).[2]
While Sorafenib stabilizes disease through broad kinase inhibition, Apatinib demonstrates superior Objective Response Rates (ORR) due to intense angiogenic blockade, making it a critical tool for Sorafenib-resistant phenotypes.
Chemical & Mechanistic Profile
Formulation Physics: Free Base vs. Mesylate
The user inquiry specifies "Apatinib Free Base." It is critical for researchers to distinguish between the pharmacophore (free base) and the clinical formulation (mesylate salt).
-
Apatinib Free Base: The active moiety responsible for VEGFR2 binding. It exhibits poor water solubility, which limits oral bioavailability in its raw form. In preclinical settings, free base requires solubilization in DMSO or specific lipid-based carriers.
-
Apatinib Mesylate: The clinical standard (e.g., Aitan®).[3] The methanesulfonic acid salt formation significantly enhances solubility and oral bioavailability (~80-90%).
-
Research Implication: When conducting in vitro assays, researchers often use the free base dissolved in DMSO. For in vivo oral gavage, the mesylate salt suspended in CMC-Na is standard to mimic clinical pharmacokinetics.
Target Selectivity & Potency (IC50 Comparison)
Apatinib achieves its efficacy through extreme selectivity, whereas Sorafenib relies on a "shotgun" approach.
| Target Kinase | Apatinib IC50 (nM) | Sorafenib IC50 (nM) | Mechanistic Implication |
| VEGFR-2 (KDR) | ~ 1.0 | ~ 90.0 | Apatinib is ~90x more potent against the primary angiogenic driver. |
| c-Kit | ~ 429 | 68 | Sorafenib is more effective against c-Kit driven tumors. |
| Raf-1 (C-Raf) | > 10,000 (Inactive) | 6.0 | Sorafenib directly blocks the MAPK proliferation pathway; Apatinib does not. |
| B-Raf (V600E) | > 10,000 (Inactive) | 38 | Sorafenib targets oncogenic BRAF mutations. |
| RET | > 1,000 | 43 | Sorafenib has broader utility in RET-fusion cancers. |
Signaling Pathway Interference
The following diagram illustrates the divergent mechanisms. Apatinib (Blue) acts as a specialized blockade of the angiogenic switch (VEGFR2), while Sorafenib (Red) acts at multiple nodes including the nucleus-bound proliferative signals.
Figure 1: Mechanistic divergence. Apatinib provides a "hard stop" at the VEGFR2 receptor, preventing angiogenic sprouting.[1] Sorafenib provides a "soft stop" at VEGFR2 but compensates by cutting off the downstream RAF/MEK/ERK proliferation signal.
Preclinical & Clinical Efficacy Data[1]
Preclinical: Overcoming Resistance
A key finding in drug development is Apatinib's ability to salvage Sorafenib-resistant models.
-
Mechanism: Sorafenib resistance often involves the upregulation of alternative angiogenic pathways or EGFR/JNK signaling. Apatinib's intense VEGFR2 suppression can reverse Epithelial-Mesenchymal Transition (EMT) in resistant cells.
-
Data: In HepG2/Sorafenib-resistant xenografts, Apatinib treatment significantly reduced tumor volume where Sorafenib failed, correlating with downregulated p-VEGFR2 and p-ERK levels.
Clinical Efficacy Comparison (Phase III & Meta-Analyses)
The following table synthesizes data from the AHELP trial (Apatinib) and SHARP/Oriental trials (Sorafenib), alongside head-to-head retrospective studies.
| Metric | Apatinib (AHELP / 2nd Line) | Sorafenib (SHARP / 1st Line) | Comparative Insight |
| mOS (Median Overall Survival) | 8.7 months | 10.7 months | Sorafenib generally offers longer survival benefit in first-line due to disease stabilization. |
| mPFS (Progression-Free Survival) | 4.5 months | 2.8 - 5.5 months | Comparable. Apatinib often shows slightly superior PFS in resistant cohorts. |
| ORR (Objective Response Rate) | 11.0% - 19.2% | 2.0% - 3.3% | CRITICAL: Apatinib shrinks tumors significantly more often than Sorafenib. |
| DCR (Disease Control Rate) | ~ 60% | ~ 50-70% | Comparable disease stabilization capabilities. |
| Primary Toxicity | Hypertension (48%), Proteinuria | HFSR (Hand-Foot Skin Reaction), Diarrhea | Apatinib toxicity is mechanism-based (VEGF); Sorafenib is off-target based. |
Experimental Protocols
For researchers validating these compounds, the following protocols ensure reproducibility.
Protocol: Generation of Sorafenib-Resistant HCC Cell Lines
Objective: Create a model to test Apatinib efficacy in a resistant phenotype.
-
Parental Line: Start with HepG2 or Huh7 cells in DMEM + 10% FBS.
-
IC50 Determination: Determine baseline Sorafenib IC50 (typically 5-7 µM for HepG2).
-
Stepwise Escalation:
-
Culture cells in media containing Sorafenib at 10% of IC50 .
-
Passage cells every 3-4 days.
-
Every 2 weeks, increase concentration by 0.5-1.0 µM.
-
Endpoint: Cells actively dividing at clinically relevant concentrations (e.g., >10 µM). This process typically takes 3-6 months .
-
-
Validation: Confirm resistance via CCK-8 assay (Resistance Index should be > 3.0) and Western Blot (look for elevated p-ERK or p-AKT despite Sorafenib presence).
Protocol: Comparative Kinase Inhibition Workflow
Objective: Quantify the specificity gap between Apatinib and Sorafenib.
Figure 2: Standardized workflow for comparative kinase inhibitor assessment.
Critical Step - Western Blotting: To prove mechanism, you must probe for p-VEGFR2 (Tyr1175) .
-
Apatinib Treatment: Should obliterate p-VEGFR2 signal at low doses (<10 nM).
-
Sorafenib Treatment: Will reduce p-VEGFR2 but requires higher doses (>100 nM) and will simultaneously reduce p-ERK (which Apatinib will not directly affect downstream).
Conclusion & Development Recommendations
Apatinib (Free Base/Mesylate) is not merely a "generic Sorafenib." It represents a distinct therapeutic class: a super-selective anti-angiogenic .
-
For Drug Development: Apatinib is the superior candidate when the therapeutic goal is rapid tumor regression (high ORR) or when the RAF/MEK pathway is not the primary driver of survival.
-
For Clinical Strategy: Apatinib is ideal for second-line therapy following Sorafenib failure, as its higher VEGFR2 affinity can overcome the "angiogenic rebound" that occurs after Sorafenib resistance.
-
For Formulation: Research using the Free Base must account for its lipophilicity. Nanoparticle encapsulation or cyclodextrin complexing (as referenced) is recommended to match the bioavailability of the mesylate salt.
References
-
Mechanism of Apatinib vs Sorafenib Resistance: Title: Apatinib modulates sorafenib-resistant hepatocellular carcinoma through inhibiting the EGFR/JNK/ERK signaling pathway. Source: PubMed Central (PMC) / Frontiers in Pharmacology. URL:[Link]
-
Phase III Clinical Trial (AHELP): Title: Apatinib as second-line therapy in Chinese patients with advanced hepatocellular carcinoma: A randomized, placebo-controlled, double-blind, phase 3 trial. Source: The Lancet Gastroenterology & Hepatology. URL:[Link]
-
Sorafenib Kinase Profile (SHARP Trial Context): Title: Sorafenib in Advanced Hepatocellular Carcinoma (SHARP Trial).[4][5] Source: New England Journal of Medicine. URL:[Link]
-
Apatinib Pharmacokinetics & Formulation: Title: Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug Interactions of Apatinib. Source: Frontiers in Pharmacology. URL:[Link]
-
Comparative Meta-Analysis: Title: Efficacy and safety of sorafenib versus apatinib in the treatment of intermediate and advanced hepatocellular carcinoma.[5] Source: NIH / PubMed. URL:[Link]
Sources
- 1. Apatinib mesylate | VEGFR inhibitor | CAS 1218779-75-9 | Buy Apatinib mesylate from Supplier InvivoChem [invivochem.com]
- 2. oncology-central.com [oncology-central.com]
- 3. dovepress.com [dovepress.com]
- 4. Apatinib versus sorafenib in patients with advanced hepatocellular carcinoma: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy and safety of apatinib versus sorafenib/placebo in first-line treatment for intermediate and advanced primary liver cancer: A systematic review and meta-analysis [frontiersin.org]
A Comparative Guide to the Synergistic Effects of Apatinib and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical analysis of the synergistic anti-tumor effects observed with the combination of Apatinib free base and Paclitaxel. Moving beyond a simple recitation of findings, this document elucidates the mechanistic underpinnings of this synergy, presents supporting preclinical and clinical data, and offers detailed experimental protocols to empower researchers in their own investigations.
Introduction: The Rationale for Combination
The therapeutic strategy of combining anti-angiogenic agents with cytotoxic chemotherapy is grounded in a compelling biological rationale. Chemotherapy, while effective at targeting rapidly dividing tumor cells, can be limited by inadequate drug delivery to the tumor microenvironment and the development of resistance. Anti-angiogenic drugs, by normalizing the tumor vasculature, can enhance the delivery and efficacy of cytotoxic agents. This guide focuses on a particularly promising combination: the VEGFR-2 inhibitor Apatinib and the microtubule-stabilizing agent Paclitaxel.
Apatinib , an oral small-molecule tyrosine kinase inhibitor, selectively targets VEGFR-2, a key mediator of angiogenesis. By blocking this pathway, Apatinib inhibits the formation of new blood vessels that tumors rely on for growth and metastasis[1][2]. Paclitaxel , a cornerstone of chemotherapy, disrupts the normal function of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells[3]. The convergence of these distinct mechanisms of action lays the foundation for a potent synergistic interaction.
Mechanisms of Synergy: A Multi-pronged Attack
The enhanced anti-tumor activity of the Apatinib and Paclitaxel combination stems from a multi-faceted interplay that goes beyond their individual effects. Preclinical studies have illuminated several key signaling pathways that are modulated by this combination, leading to a more profound and sustained anti-cancer response.
Inhibition of the PI3K/p65/Bcl-xl Signaling Pathway
A pivotal mechanism underlying the synergy between Apatinib and Paclitaxel involves the downregulation of the PI3K/p65/Bcl-xl signaling pathway. This pathway is crucial for cell survival and proliferation. In triple-negative breast cancer (TNBC) cells, the combination of Apatinib and Paclitaxel has been shown to synergistically reduce the phosphorylation of PI3K, leading to decreased activation of the transcription factor NF-κB (p65) and subsequent downregulation of the anti-apoptotic protein Bcl-xl[1][3]. This concerted action tips the cellular balance towards apoptosis.
Diagram of the synergistic mechanism involving the PI3K/p65/Bcl-xl pathway.
Modulation of Other Key Signaling Pathways
Further research has identified additional pathways that contribute to the synergistic effects of this combination therapy:
-
IRE-1α–AKT–mTOR Pathway: In esophageal squamous cell carcinoma, the combination of Apatinib and Paclitaxel has been shown to induce apoptosis through the IRE-1α–AKT–mTOR signaling pathway.
-
JAK/STAT3 Signaling Pathway: Apatinib has been found to weaken the resistance of gastric cancer cells to Paclitaxel by suppressing the JAK/STAT3 signaling pathway.
Preclinical Evidence: In Vitro and In Vivo Data
The synergistic effects of Apatinib and Paclitaxel have been robustly demonstrated in a variety of preclinical models.
In Vitro Studies: Enhanced Cytotoxicity and Inhibition of Malignant Phenotypes
A seminal study on the MDA-MB-468 TNBC cell line provides compelling in vitro evidence for the synergy between Apatinib and Paclitaxel[1][3].
Table 1: In Vitro Synergistic Effects of Apatinib and Paclitaxel on MDA-MB-468 Cells
| Assay | Control (PBS) | Apatinib (2 µmol/L) | Paclitaxel (0.2 µmol/L) | Combination |
| Cell Viability (MTT Assay) | 100% | Reduced | Reduced | Synergistically Reduced[1][3] |
| Apoptosis (Flow Cytometry) | 2.49% ± 0.50% | 18.02% ± 0.66% | 27.57% ± 0.34% | 56.80% ± 0.55% [1] |
| Wound Healing Rate (%) | 50.69 ± 3.53 | 32.97 ± 2.87 | 41.64 ± 2.72 | 16.82 ± 2.93 [1] |
| Invasive Cells (Transwell Assay) | 701.33 ± 12.01 | 197.67 ± 21.03 | 313.33 ± 13.05 | 117.33 ± 8.50 [1] |
These data clearly demonstrate that the combination of Apatinib and Paclitaxel is significantly more effective at inducing apoptosis and inhibiting cell migration and invasion than either agent alone.
In Vivo Studies: Potent Tumor Growth Inhibition
The synergistic effects observed in vitro translate to significant anti-tumor efficacy in vivo. In a xenograft model using MDA-MB-468 cells, the combination of Apatinib and Paclitaxel resulted in the most profound tumor growth inhibition compared to monotherapy or control groups[1].
Table 2: In Vivo Efficacy of Apatinib and Paclitaxel in MDA-MB-468 Xenografts
| Treatment Group | Tumor Weight (g) at Day 21 |
| Control (PBS) | 0.55 ± 0.21 |
| Apatinib (50 mg/kg) | 0.05 ± 0.02 |
| Paclitaxel (10 mg/kg) | 0.10 ± 0.15 |
| Combination | 0.02 ± 0.01 |
Data adapted from Chen et al. (2021).[1]
The combination therapy not only led to a significant reduction in tumor size and weight but also demonstrated a manageable safety profile in the animal models[1]. Similar synergistic tumor growth inhibition has been observed in cervical cancer xenograft models[4].
Clinical Evidence: Translating Preclinical Promise to Patient Benefit
The compelling preclinical data have paved the way for clinical investigations of the Apatinib and Paclitaxel combination in various cancer types.
Table 3: Overview of Key Clinical Trials
| Cancer Type | Clinical Trial | Treatment Regimen | Key Outcomes | Reference |
| Gastric Cancer | Phase II | Apatinib (500 mg daily) + Paclitaxel (80 mg/m² on days 1, 8, 15 of a 28-day cycle) | Median PFS: 4.67 months (combo) vs. 4.07 months (placebo + PTX) | NCT03144843 |
| Triple-Negative Breast Cancer (TNBC) | Phase II (Neoadjuvant) | Apatinib (250 mg daily) + Paclitaxel (175 mg/m²) + Carboplatin | pCR rate: 60.87% (combo) vs. 30.43% (PTX + Carboplatin) | NCT03735082 |
| Metastatic TNBC | Phase II (Second-line) | Apatinib (250 mg daily) + Nab-paclitaxel (125 mg/m² on days 1, 8, 15 of a 21-day cycle) | ORR: 65.0%; DCR: 90.0%; Median PFS: 6.7 months | NCT05019690 |
| Taxane-Resistant Advanced Gastric Cancer | Exploratory Study | Apatinib (850 mg daily) + Paclitaxel | ORR: 11.1%; DCR: 77.8%; Median PFS: 3.5 months | NCT02697838[5] |
| Locally Advanced Nasopharyngeal Carcinoma | Clinical Study | Apatinib + Paclitaxel + Radiotherapy | Higher total clinical effective rate, 2-year OS, and PFS compared to Paclitaxel + Radiotherapy | Zhan et al. (2022)[6] |
These clinical studies, while varying in design and patient populations, consistently point towards the promising efficacy and manageable safety profile of the Apatinib and Paclitaxel combination.
Experimental Protocols: A Guide for Laboratory Investigation
To facilitate further research into this synergistic combination, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Experimental Workflow
Workflow for in vitro evaluation of Apatinib and Paclitaxel synergy.
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with varying concentrations of Apatinib, Paclitaxel, and their combination for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
-
2. Flow Cytometry for Apoptosis
-
Principle: This technique uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with Apatinib, Paclitaxel, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot for Signaling Pathway Analysis
-
Principle: This method is used to detect specific proteins in a sample to elucidate the molecular mechanisms of drug action.
-
Protocol:
-
Treat cells with Apatinib, Paclitaxel, or the combination for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-PI3K, anti-p65, anti-Bcl-xl, anti-β-actin) overnight at 4°C. Recommended starting dilutions are often 1:1000.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour.
-
Detect the protein bands using an ECL detection system.
-
In Vivo Xenograft Study Workflow
Workflow for in vivo evaluation of Apatinib and Paclitaxel synergy.
1. Xenograft Model Establishment
-
Cell Line: MDA-MB-468 cells are commonly used for TNBC models.
-
Animals: Female BALB/c nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-468 cells in 100 µL of PBS into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
2. Treatment Regimen
-
Randomize the mice into four groups: Control (vehicle), Apatinib alone, Paclitaxel alone, and Combination.
-
Apatinib: Administer orally at a dose of 50 mg/kg daily.
-
Paclitaxel: Administer intraperitoneally at a dose of 10 mg/kg every three days.
-
Treat the mice for a predetermined period (e.g., 21 days).
3. Efficacy Evaluation
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Perform immunohistochemical analysis on tumor tissues for markers of proliferation (Ki-67) and angiogenesis (CD31).
Conclusion and Future Directions
The combination of Apatinib and Paclitaxel represents a promising therapeutic strategy with a strong mechanistic rationale and compelling preclinical and clinical evidence of synergistic anti-tumor activity. The ability of Apatinib to modulate the tumor microenvironment and enhance the efficacy of Paclitaxel has been demonstrated across various cancer types, particularly in triple-negative breast cancer and gastric cancer.
Future research should continue to explore the full potential of this combination. This includes:
-
Identifying Predictive Biomarkers: To optimize patient selection and personalize treatment.
-
Investigating Mechanisms of Resistance: To develop strategies to overcome acquired resistance to this combination therapy.
-
Exploring Triplet Combinations: Evaluating the addition of other targeted agents or immunotherapies to further enhance efficacy.
This guide provides a solid foundation for researchers to build upon as we collectively work towards translating the promise of this synergistic combination into improved outcomes for cancer patients.
References
-
Chen, J., Deng, S., Zhang, Y., Wang, C., Hu, X., Kong, D., Liang, G., Yuan, X., Li, Y., & Wang, X. (2021). Apatinib enhances the anti-tumor effect of paclitaxel via the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer. Annals of Translational Medicine, 9(12), 1001. [Link]
-
Liu, Y., et al. (2017). Apatinib, a novel tyrosine kinase inhibitor, suppresses tumor growth in cervical cancer and synergizes with Paclitaxel. Cellular and Molecular Biology, 63(10), 81-86. [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681. [Link]
-
Zhan, D., Chen, Z., Yang, D., Wen, J., & Liu, W. (2022). Clinical Effect of Apatinib Mesylate Tablets Combined with Paclitaxel Concurrent Radiotherapy and Chemotherapy in the First-Line Treatment of Locally Advanced Nasopharyngeal Carcinoma. Emergency Medicine International, 2022, 6293816. [Link]
-
Fan, Y., et al. (2020). Apatinib combined with paclitaxel-based chemotherapy in patients with taxane-resistant advanced gastric cancer: a single-arm exploratory study. Annals of Translational Medicine, 8(19), 1226. [Link]
-
ClinicalTrials.gov. (2017). Apatinib Plus Paclitaxel Versus Placebo Plus Paclitaxel as Second-line Therapy in Patients With Gastric Cancer With Peritoneal Carcinomatosis. [Link]
-
ClinicalTrials.gov. (2018). Apatinib Combined With Paclitaxel and Carboplatin Intensive Regimen in Neoadjuvant Therapy for Locally Advanced Triple-negative Breast Cancer. [Link]
-
ClinicalTrials.gov. (2021). Apatinib Combined With Nab-paclitaxel for Second-line Treatment of Metastatic Triple Negative Breast Cancer. [Link]
-
Wang, J., et al. (2021). Apatinib weakens resistance of gastric cancer cells to paclitaxel by suppressing JAK/STAT3 signaling pathway. Journal of BUON, 26(4), 1435-1443. [Link]
-
Liu, J., et al. (2021). Apatinib induces endoplasmic reticulum stress-mediated apoptosis and autophagy and potentiates cell sensitivity to paclitaxel via the IRE-1α–AKT–mTOR pathway in esophageal squamous cell carcinoma. Journal of Cancer, 12(19), 5827–5839. [Link]
-
Zhang, Q., et al. (2019). Apatinib Reverses Paclitaxel-resistant Lung Cancer Cells (A549) Through Blocking the Function of ABCB1 Transporter. Anticancer Research, 39(10), 5461-5468. [Link]
-
Ruan, L., et al. (2019). Apatinib, a small-molecule tyrosine kinase inhibitor, suppresses the proliferation and migration of and induces the apoptosis of human osteosarcoma cell lines. Oncology Reports, 41(2), 1087-1096. [Link]
Sources
- 1. Apatinib enhances the anti-tumor effect of paclitaxel via the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apatinib enhances the anti-tumor effect of paclitaxel via the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 4. Apatinib, a novel tyrosine kinase inhibitor, suppresses tumor growth in cervical cancer and synergizes with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apatinib combined with paclitaxel-based chemotherapy in patients with taxane-resistant advanced gastric cancer: a single-arm exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Advanced Protocol: Combination Index Assessment of Apatinib and PD-1/L1 Blockade
Topic: Combination Index Calculation for Apatinib Free Base and Immunotherapy Content Type: Publish Comparison Guide
Executive Summary
The combination of Apatinib (a selective VEGFR-2 tyrosine kinase inhibitor) and PD-1/PD-L1 immune checkpoint inhibitors (e.g., Camrelizumab) represents a cornerstone in modern solid tumor therapy, particularly for hepatocellular carcinoma (HCC) and gastric cancer. This guide provides a rigorous technical framework for researchers to quantify the synergistic efficacy of this pair.
Unlike standard chemotherapy combinations, this regimen pairs a small molecule anti-angiogenic agent with a macromolecule immunotherapy. Standard 2D cytotoxicity assays are insufficient for calculating a valid Combination Index (CI) because the PD-1 inhibitor lacks a direct target on most tumor cell lines. This guide details the Co-Culture System required to generate valid data for Chou-Talalay analysis.
Part 1: Mechanism of Synergy
To design the experiment, one must understand the causality. Apatinib does not merely starve the tumor; at low doses, it normalizes the tortuous tumor vasculature, alleviating hypoxia. Hypoxia is a key driver of immune evasion (upregulating PD-L1 and recruiting Tregs). By normalizing vessels, Apatinib facilitates the infiltration of CD8+ T cells, which are then unleashed by the PD-1 inhibitor.
Figure 1: Mechanistic basis for the synergistic interaction between VEGFR-2 inhibition and PD-1 blockade.[1]
Part 2: Critical Reagent Handling (The "Free Base" Factor)
A common point of failure in Apatinib experiments is the formulation.
-
Clinical Form: Apatinib Mesylate (Salt form, water-soluble).[2]
-
Research Form: Apatinib Free Base (Often used in in vitro screens).
Expert Insight: Apatinib Free Base is practically insoluble in water.[3] Adding it directly to cell culture media will result in micro-precipitation, leading to erratic IC50 values and invalid CI calculations.
Solubility Protocol:
-
Solvent: Dissolve Apatinib Free Base in 100% DMSO to create a 20 mM Stock Solution .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the DMSO stock into the culture medium immediately before use. Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity masking the drug effect.
Part 3: Experimental Protocol (The Co-Culture System)
Standard MTT/CCK-8 assays on tumor cells alone are invalid for this combination because PD-1 inhibitors do not kill tumor cells directly.
Phase 1: Cell Preparation
-
Target Cells (Tumor): Use a relevant cell line (e.g., HepG2 for HCC, AGS for Gastric).
-
Validation: Verify surface PD-L1 expression via Flow Cytometry. If low, induce with IFN-γ (10 ng/mL) for 24h.
-
-
Effector Cells (Immune): Fresh human PBMCs or purified CD8+ T cells.
-
Activation: Activate T cells using anti-CD3/CD28 beads for 24-48h prior to co-culture.
-
Phase 2: The Synergistic Assay
Objective: Measure tumor cell viability in the presence of immune cells + Drug A + Drug B.
-
Seeding: Seed Tumor cells (Target) in 96-well plates (e.g., 5,000 cells/well). Allow adherence overnight.
-
Co-Culture: Add Activated Effector cells at a specific E:T (Effector:Target) ratio (typically 5:1 or 10:1 ).
-
Drug Dosing (Checkerboard Design):
-
Apatinib: Serial dilution (e.g., 0, 1, 2, 4, 8, 16 µM).
-
Anti-PD-1: Serial dilution (e.g., 0, 1, 10, 100 nM). Note: Antibodies often have a flat dose-response; ensure a wide range.
-
Combination: Mix every concentration of Apatinib with every concentration of Anti-PD-1 (Non-constant ratio recommended for exploration).
-
-
Incubation: 48-72 hours at 37°C.
Phase 3: Readout (Distinguishing Target from Effector)
You cannot use simple metabolic dyes (MTT) because they measure BOTH tumor and immune cells.
-
Method A (LDH Release): Measures cytotoxicity.[4] Requires subtraction of "Effector Spontaneous Release".
-
Method B (Flow Cytometry - Gold Standard):
-
Harvest all cells.
-
Stain with CD45 (to gate out Immune cells) and Annexin V/PI (to measure apoptosis).
-
Metric for CI: % Apoptosis of CD45-negative (Tumor) cells.
-
Part 4: Data Analysis & CI Calculation
Use the Chou-Talalay Method (implemented in CompuSyn or R packages like synergyfinder).
Step-by-Step Calculation:
-
Calculate Fraction Affected (Fa):
-
If using viability:
-
-
Input Data: Enter Dose A, Dose B, and Fa into the software.
-
Analyze the Plot:
-
CI < 1: Synergy (The goal).
-
CI = 1: Additive.
-
CI > 1: Antagonism.
-
Comparative Performance Table:
| Metric | Apatinib Monotherapy | PD-1 Monotherapy | Combination (Apatinib + PD-1) |
| Primary Target | VEGFR-2 (Endothelial) | PD-1 (T-Cells) | Dual (Microenvironment + Immune) |
| In Vitro IC50 (Tumor only) | High (>10-20 µM) | No Effect (N/A) | N/A (Requires Co-culture) |
| In Vitro IC50 (Co-Culture) | Moderate | Moderate | Significantly Lower (Synergistic) |
| Mechanism | Anti-angiogenesis | Immune Checkpoint Blockade | Vascular Normalization + Immune Attack |
| Typical CI Value | N/A | N/A | 0.4 - 0.7 (Strong Synergy) |
Part 5: Workflow Visualization
Figure 2: Step-by-step experimental workflow for determining the Combination Index in an immuno-oncology setting.
References
-
Zhao, S., et al. (2021). "Apatinib combined with PD-L1 blockade synergistically enhances antitumor immune responses and promotes HEV formation in gastric cancer." Journal of Cancer Research and Clinical Oncology.
-
Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.
-
Cayman Chemical. (2022).[5] "Apatinib (Free Base) Product Information & Solubility Protocol." Cayman Chemical Datasheets.
-
Liu, J., et al. (2020). "Efficacy and safety of camrelizumab combined with apatinib in advanced triple-negative breast cancer." The Oncologist.
-
Crown Bioscience. (2024). "In Vitro Assays for PD-1/PD-L1 Blockade: Co-culture Protocols." CrownBio Technical Notes.
Sources
Benchmarking Apatinib Free Base Selectivity Against Multi-Kinase Inhibitors
Executive Summary
Verdict: Apatinib (Rivoceranib) distinguishes itself from first-generation multi-kinase inhibitors (MKIs) like Sunitinib and Sorafenib through superior selectivity for VEGFR2 . While competitors act as broad-spectrum "dirty" kinase inhibitors—hitting targets like c-Kit and PDGFR with equipotency—Apatinib demonstrates a ~400-fold selectivity window for VEGFR2 over c-Kit. This precision translates to potent anti-angiogenic activity with a theoretically reduced risk of off-target myelosuppression, though class-effect toxicities (hypertension) remain.
This guide provides a technical benchmarking analysis of Apatinib free base, supported by comparative IC50 data, signaling pathway visualization, and validated experimental protocols for kinase profiling.
Mechanistic Differentiation
The "Dirty" vs. "Selective" Paradox
First-generation anti-angiogenics (Sunitinib, Sorafenib) were designed as "multi-targeted" agents. While effective, their simultaneous inhibition of c-Kit and PDGFR often leads to dose-limiting toxicities such as hand-foot syndrome and hematologic suppression.
Apatinib functions as a highly selective type-II inhibitor of VEGFR2 (KDR) , binding to the intracellular ATP-binding pocket. By sparing c-Kit and other kinases at therapeutic concentrations, it aims to maximize anti-tumor angiogenesis while minimizing off-target collateral damage.
Visualization: VEGF Signaling & Inhibition
The following diagram illustrates the primary signaling cascade blocked by Apatinib compared to the broader blockade of competitors.
Figure 1: Mechanism of Action comparing Apatinib’s focused inhibition of VEGFR2 versus the broad-spectrum activity of Sunitinib/Sorafenib.
Comparative Data: Kinase Selectivity Profile
The following data aggregates IC50 values from radiometric kinase assays. Note the Selectivity Index (SI) , calculated as
Table 1: IC50 Benchmarking (nM)
| Target Kinase | Apatinib (Free Base) | Sunitinib | Sorafenib | Biological Implication |
| VEGFR2 (KDR) | ~1 nM | ~10 nM | ~90 nM | Primary efficacy (Angiogenesis) |
| c-Kit | 429 nM | ~10–50 nM | 68 nM | Hematologic toxicity (Myelosuppression) |
| RET | 13 nM | ~100 nM | 43 nM | Thyroid cancer target |
| c-Src | 530 nM | >1000 nM | >1000 nM | Invasion/Metastasis |
| Selectivity Index (c-Kit/VEGFR2) | ~429x | ~1–5x | ~0.7x | Apatinib is >400x more selective |
Data Sources: Aggregated from preclinical profiling [1][2][3]. Comparison values are approximate means from standard radiometric assays.
Technical Insight:
-
Apatinib: The free base exhibits single-digit nanomolar potency against VEGFR2. Its weak activity against c-Kit (429 nM) suggests that at therapeutic doses, it is less likely to induce the severe marrow suppression seen with Sunitinib.
-
Sorafenib: Exhibits a "balanced" inhibition profile (SI < 1), hitting c-Kit potentially harder than VEGFR2, which explains its distinct side effect profile.
Experimental Protocol: Validating Selectivity
To replicate these findings, researchers should use a Radiometric Kinase Assay (e.g., HotSpot™ or 33P-ATP). Fluorescence-based assays (FRET) are acceptable but radiometric remains the gold standard for calculating precise Ki/IC50 values without interference from compound autofluorescence.
Workflow Visualization
Figure 2: Standard Radiometric Kinase Profiling Workflow.
Detailed Protocol Steps
Objective: Determine IC50 of Apatinib Free Base against VEGFR2 and c-Kit.
-
Compound Preparation (Critical):
-
Use Apatinib Free Base (not Mesylate) for in vitro biochemical assays to ensure accurate molarity without salt correction errors.
-
Dissolve in 100% DMSO to create a 10 mM stock.
-
Serial dilute (1:3) in DMSO to generate a 10-point dose curve (Range: 0.1 nM to 10 µM).
-
-
Reaction Setup:
-
Initiation:
-
Add Recombinant Human VEGFR2 (catalytic domain) or c-Kit.
-
Incubate at room temperature for 20–40 minutes (linear phase).
-
-
Termination & Detection:
-
Stop reaction with 3% Phosphoric acid.[3]
-
Spot onto P81 filter plates.
-
Wash 3x with 0.75% Phosphoric acid to remove unbound ATP.
-
Read on a scintillation counter.
-
-
Calculation:
-
Plot % Activity vs. Log[Compound].
-
Fit using Hill equation to derive IC50.
-
Safety & Toxicology Implications
The selectivity data directly correlates with clinical safety profiles.
-
Hypertension: A class effect of VEGFR2 inhibition (seen with Apatinib, Sunitinib, and Sorafenib) due to reduced nitric oxide signaling in the vasculature.
-
Myelosuppression: Sunitinib's high affinity for c-Kit and FLT3 is causally linked to neutropenia and thrombocytopenia. Apatinib's weak affinity (IC50 > 400 nM) for these targets explains its relatively lower incidence of severe hematologic toxicity in comparative studies [4].
-
Hand-Foot Syndrome (HFS): While Apatinib causes HFS, the mechanism is likely purely VEGFR-driven angiogenesis inhibition in the skin, whereas Sorafenib's HFS is exacerbated by RAF/MEK pathway interference.
References
-
Tian, S., et al. "YN968D1 is a novel and selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase with potent activity in vitro and in vivo." Cancer Science, 2011.
-
Wilhelm, S.M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006.
-
Mendel, D.B., et al. "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research, 2003.
-
Li, J., et al. "Randomized, Double-Blind, Placebo-Controlled Phase III Trial of Apatinib in Patients With Chemotherapy-Refractory Advanced or Metastatic Gastric or Gastroesophageal Junction Adenocarcinoma." Journal of Clinical Oncology, 2016.
Sources
Safety Operating Guide
A Guide to Personal Protective Equipment (PPE) for Handling Apatinib (Free Base)
From the desk of a Senior Application Scientist
Welcome, researchers and innovators. In our shared pursuit of scientific advancement, particularly in the dynamic field of oncology, lies a foundational responsibility: ensuring the safety of those who conduct the research. Apatinib, a potent tyrosine kinase inhibitor targeting VEGFR2, represents a significant tool in cancer research. However, its potency as a therapeutic agent is mirrored by its potential hazard as a chemical compound. This guide is designed to provide you, our trusted colleagues, with essential, practical information for the safe handling of Apatinib (free base) in a laboratory setting. Our goal is to move beyond a simple checklist and instill a deep understanding of why these procedures are critical, empowering you to work with confidence and safety.
Understanding the Hazard: Why Apatinib Demands Respect
Apatinib is classified as a potent pharmaceutical compound. While specific occupational exposure limits (OELs) may not be publicly established, its cytotoxic nature and mechanism of action necessitate that we treat it with the highest level of precaution. The primary routes of occupational exposure are:
-
Inhalation: Aerosolization of the fine, crystalline powder during weighing or transfer poses the most significant risk of systemic exposure.
-
Dermal Contact: The compound can be absorbed through the skin, especially with prolonged contact or when dissolved in solvents like DMSO.
-
Ingestion: Accidental ingestion can occur through contact with contaminated hands.
-
Ocular Exposure: Direct contact with the eyes can cause serious irritation.
Exposure to potent compounds like Apatinib can have significant health implications. Therefore, a comprehensive safety strategy, centered on robust engineering controls and meticulous use of Personal Protective Equipment (PPE), is not merely a recommendation—it is an operational necessity.
The Core of Protection: Selecting the Right PPE
Your choice of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for various tasks involving Apatinib. Remember, this is a baseline; your institution's specific risk assessment may require additional measures.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Lab Gown/Coat |
| Weighing/Handling Solid Apatinib | Double Nitrile Gloves (ASTM D6978) | Safety Goggles & Face Shield | Required: N95 or higher certified respirator (fit-tested) | Disposable, solid-front, back-closing gown |
| Preparing Solutions (in fume hood) | Double Nitrile Gloves (ASTM D6978) | Safety Goggles | Recommended: N95 respirator | Disposable, solid-front, back-closing gown |
| Cell Culture/In Vitro Assays | Single Nitrile Gloves (ASTM D6978) | Safety Glasses | Not typically required | Standard Lab Coat or Disposable Gown |
| Handling Contaminated Waste | Double Nitrile Gloves (ASTM D6978) | Safety Goggles | Not typically required | Disposable, solid-front, back-closing gown |
A Deeper Look at Your Armor:
-
Gloves: Not all gloves are created equal. For handling Apatinib and other cytotoxic drugs, it is imperative to use powder-free nitrile gloves that are certified under the ASTM D6978 standard .[1][2][3] This standard specifically tests for resistance to permeation by chemotherapy drugs.
-
Why Double-Gloving? When handling the solid powder or concentrated solutions, double-gloving provides a critical layer of safety. The outer glove takes the brunt of any potential contamination. Should a minor spill occur, or after a set period of work (e.g., 30-60 minutes), you can carefully remove the outer glove, minimizing the risk of contaminating your inner glove and your hands.[1][4]
-
-
Gowns: Standard cotton lab coats are insufficient as they are permeable. A disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated) is required.[4] The back-closing design eliminates the potential for frontal spills to seep through closures. This gown should never be worn outside of the designated handling area.
-
Respiratory Protection: The fine particulate nature of Apatinib (free base) makes it easily aerosolized. All handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure. Additionally, respiratory protection is mandatory.
-
N95 Respirator: For routine weighing of small quantities, a properly fit-tested N95 respirator is the minimum requirement.[4][5]
-
Powered Air-Purifying Respirator (PAPR): For larger quantities or in situations where there is a higher risk of aerosolization, a PAPR provides a superior level of protection and should be considered.
-
Institutional Program: The use of respirators must be part of a comprehensive institutional respiratory protection program that complies with OSHA standard 29 CFR 1910.134, which includes medical evaluation and annual fit-testing.[6][7]
-
-
Eye and Face Protection: When handling the solid powder, safety goggles are essential to protect against fine particulates. A full face shield worn over the goggles provides an additional barrier against splashes during reconstitution.
Operational Plan: Step-by-Step Safety Protocols
Trust in a protocol is built on its clarity and logic. The following workflows are designed to be self-validating systems, minimizing ambiguity and risk at each step.
Protocol 1: Weighing Apatinib (Free Base) Powder
-
Preparation: Cordon off the designated area. Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly. Place a disposable, plastic-backed absorbent pad on the work surface.
-
Donning PPE: Don PPE in the following order: inner gloves, disposable gown, N95 respirator (perform a user seal check), safety goggles, face shield, and finally, outer gloves (tucking the gown cuffs under the outer gloves).
-
Weighing: Perform all manipulations deep within the fume hood. Use a dedicated set of spatulas and weigh boats. Tare the weigh boat before adding the compound. Open the primary container slowly to avoid disturbing the powder. Use gentle motions to transfer the powder.
-
Post-Weighing: Once the desired amount is weighed, securely close the primary Apatinib container. Wipe the exterior of the container with a disposable wipe dampened with 70% ethanol and then place it in a sealed secondary container or bag.
-
Initial Cleanup: Carefully fold the absorbent pad inward and place it, along with the used weigh boat and any contaminated wipes, into a designated cytotoxic waste bag within the fume hood.
Protocol 2: Reconstitution (Creating a Stock Solution)
-
Prerequisites: This procedure must be performed immediately after weighing, within the same chemical fume hood.
-
Solvent Addition: Uncap the vial containing the weighed Apatinib. Using a new pipette, slowly add the desired solvent (e.g., DMSO) down the side of the vial to avoid splashing.
-
Dissolution: Cap the vial securely. If necessary, vortex or sonicate to fully dissolve the compound.
-
Labeling: The vial must be clearly labeled with the compound name, concentration, solvent, date, and a "Cytotoxic" or "Hazardous" warning label.
-
Final Wipe-Down: Wipe the exterior of the stock solution vial with a dampened wipe before removing it from the fume hood for storage.
Caption: Workflow for Safe Handling and Reconstitution of Apatinib.
Decontamination and Disposal Plan
Apatinib handling does not end when the experiment is complete. Proper decontamination and disposal are critical to prevent inadvertent exposure to colleagues and environmental contamination.
Surface Decontamination
Cleaning and decontamination are not the same. Decontamination involves the physical removal of the cytotoxic residue.[8]
-
Initial Cleaning: Begin by wiping down all potentially contaminated surfaces (fume hood, benchtops, equipment) with a detergent-based cleaner.
-
Decontamination Wipe: Follow up with a dedicated decontamination wipe or a solution known to be effective for cytotoxic compounds. If a specific decontaminant is not available, a thorough wipe-down with 70% ethanol followed by sterile water is a common practice, focusing on the physical removal of the compound.
-
Disposal: All wipes and absorbent pads used for cleaning must be disposed of as cytotoxic waste.
Waste Disposal
All waste contaminated with Apatinib must be segregated from regular laboratory trash. Follow your institution's and local regulations for hazardous waste disposal.[9]
-
Trace Cytotoxic Waste (Yellow Bin/Bag): This includes gloves, gowns, absorbent pads, empty vials, and pipette tips. These items should be placed in clearly labeled, sealed containers.
-
Bulk Cytotoxic Waste (Black Bin/Container): This category includes unused stock solutions or significant quantities of grossly contaminated materials. This waste stream is regulated more stringently.
-
Sharps: Needles and syringes must be disposed of in a designated cytotoxic sharps container.
Never dispose of Apatinib waste down the drain. The EPA has strict regulations against the sewering of hazardous pharmaceutical waste.[10][11]
Caption: Decision Tree for Respiratory Protection.
By integrating these safety protocols into your daily laboratory practice, you contribute to a culture of safety that protects not only yourself but your entire research community. Your diligence is the cornerstone of responsible and impactful science.
References
-
ASTM D6978 - Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. (ASTM International). [Link]
-
Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Health Care Settings. (National Institute for Occupational Safety and Health - NIOSH). [Link]
-
Personal Protective Equipment and Engineering Controls for Working with Hazardous Drugs. (National Institute for Occupational Safety and Health - NIOSH). [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (American Society of Health-System Pharmacists). [Link]
-
OSHA Respiratory Protection Standard (29 CFR 1910.134). (Occupational Safety and Health Administration). [Link]
-
Safe handling of cytotoxic drugs and related waste. (eviQ). [Link]
-
Management of Hazardous Waste Pharmaceuticals. (United States Environmental Protection Agency - EPA). [Link]
-
Chemotherapy Gloves FAQ. (BC Cancer). [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (Occupational Safety and Health Administration - OSHA). [Link]
Sources
- 1. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 2. store.astm.org [store.astm.org]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. hpae.org [hpae.org]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. epa.gov [epa.gov]
- 11. ashp.org [ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
